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  • Product: 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-
  • CAS: 825620-21-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 2-Phenyl-7-(trifluoromethoxy)quinolin-4-ol: A Technical Guide

Executive Summary The compound 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- (CAS: 825620-21-1) represents a highly privileged scaffold in modern medicinal chemistry. By fusing the versatile 4-quinolone core with a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- (CAS: 825620-21-1) represents a highly privileged scaffold in modern medicinal chemistry. By fusing the versatile 4-quinolone core with a highly lipophilic, electron-withdrawing trifluoromethoxy (-OCF₃) group, this molecule serves as a critical precursor and active pharmacophore in the development of antimalarial agents, kinase inhibitors, and membrane-disrupting antibacterials. This whitepaper provides an in-depth analysis of its physicochemical behavior, structural dynamics, and a field-proven, self-validating protocol for its de novo synthesis.

Physicochemical Properties & Structural Dynamics

To effectively formulate or derivatize this compound, researchers must understand its baseline quantitative metrics and its dynamic structural behavior in solution.

Quantitative Chemical Profile

The following table summarizes the core physicochemical data critical for pharmacokinetic (PK) modeling and synthetic planning:

PropertyValue
Chemical Name 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-
Synonyms 2-Phenyl-7-(trifluoromethoxy)quinolin-4(1H)-one
CAS Registry Number 825620-21-1
Molecular Formula C₁₆H₁₀F₃NO₂
Molecular Weight 305.25 g/mol
XLogP3 (Computed Lipophilicity) ~4.4
Topological Polar Surface Area (TPSA) 38.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 6
Rotatable Bonds 2
Tautomerism: The Quinolin-4-ol vs. Quinolon-4(1H)-one Equilibrium

While systematically named as a "quinolin-4-ol" (hydroxy form), this compound exhibits profound 1[1]. In the solid state and in polar solvents (e.g., DMSO, water), the equilibrium strongly shifts toward the quinolon-4(1H)-one (oxo) form. This causality dictates its behavior in biological systems: the N-H acts as a potent hydrogen bond donor, while the C=O acts as an acceptor, forming rigid H-bond networks within target protein binding pockets.

The "Super-Halogen" Effect of the 7-OCF₃ Group

The inclusion of the trifluoromethoxy group at the 7-position is a deliberate structural choice. The -OCF₃ moiety acts as a "super-halogen"—it provides the strong electron-withdrawing properties of fluorine while imparting exceptional lipophilicity (driving the XLogP3 to ~4.4). Mechanistically, this2 in Gram-positive bacteria and Plasmodium species, while sterically blocking rapid oxidative metabolism by cytochrome P450 enzymes at the vulnerable 7-position[2].

SPR Core 2-Phenyl-7-(trifluoromethoxy)quinolin-4-ol Sub1 4-Quinolone Core Core->Sub1 Sub2 7-Trifluoromethoxy (-OCF3) Core->Sub2 Sub3 2-Phenyl Ring Core->Sub3 Eff1 H-Bonding Network (Target Binding) Sub1->Eff1 Eff2 High Lipophilicity (Membrane Permeation) Sub2->Eff2 Eff3 Metabolic Stability (Blocks P450 Oxidation) Sub2->Eff3 Eff4 Pi-Pi Stacking (Hydrophobic Pocket) Sub3->Eff4

Structure-Property Relationship (SPR) mapping of the 2-phenyl-7-(trifluoromethoxy)quinolin-4-ol core.

Chemical Synthesis: The Conrad-Limpach Approach

The most robust, scalable method for the de novo construction of the 2-phenyl-4-quinolone core is the 3[3]. This two-phase reaction requires strict control over thermodynamics to ensure proper cyclization.

Step-by-Step Protocol & Causality

Phase 1: Condensation (Kinetic Control)

  • Reaction Setup: Combine 1.0 equivalent of 3-(trifluoromethoxy)aniline and 1.1 equivalents of ethyl benzoylacetate in anhydrous toluene. Add 0.1 equivalents of p-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Execution: Reflux the mixture (approx. 110 °C) for 12–16 hours using a Dean-Stark apparatus.

  • Causality & Validation: The formation of the Schiff base (β-aminoacrylate enamine) is thermodynamically unfavorable. The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium forward. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1); the reaction is complete when the UV-active aniline spot is fully consumed. Concentrate the crude enamine in vacuo.

Phase 2: Thermal Cyclization (Thermodynamic Control)

  • Reaction Setup: Dissolve the crude enamine in 5 volumes of a high-boiling heat transfer fluid (e.g., Dowtherm A or diphenyl ether).

  • Execution: Rapidly heat the solution to 250 °C and maintain for 1–2 hours.

  • Causality & Validation: The intramolecular Friedel-Crafts-like acylation requires massive thermal energy to overcome its activation barrier. Rapid heating prevents the enamine from decomposing into side products. Self-Validation: The evolution of ethanol vapor will be observed; cyclization is complete when vapor evolution ceases.

Phase 3: Regioisomer Resolution

  • The Meta-Substitution Challenge: Because the starting aniline is meta-substituted, cyclization inherently occurs at both the ortho and para positions relative to the -OCF₃ group, yielding a mixture of 5-(trifluoromethoxy) and 7-(trifluoromethoxy) regioisomers[2].

  • Execution: Cool the reaction to room temperature and pour into hexanes to precipitate the crude quinolones. Filter the solid. The 7-isomer is less sterically hindered and can be isolated via fractional recrystallization from boiling DMF/ethanol or via silica gel chromatography.

Synthesis A 3-(Trifluoromethoxy)aniline + Ethyl benzoylacetate B Acid Catalysis (p-TsOH, Toluene) Reflux, Dean-Stark A->B C Enamine / Schiff Base Intermediate B->C -H2O D Thermal Cyclization (Dowtherm A, 250°C) C->D E Regioisomer Separation (5-OCF3 vs 7-OCF3) D->E -EtOH F 2-Phenyl-7-(trifluoromethoxy) quinolin-4-ol E->F Crystallization

Step-by-step synthetic workflow via the Conrad-Limpach cyclization method.

Analytical Characterization & Validation

To ensure the integrity of the isolated 7-isomer, the following analytical signatures must be confirmed:

  • ¹H NMR (DMSO-d₆): The defining feature is the C3-proton, which appears as a sharp singlet at approximately δ 6.3–6.5 ppm . The N-H proton (confirming the quinolone tautomer) will appear as a broad singlet far downfield (>11.0 ppm).

  • ¹⁹F NMR: A sharp singlet at approximately δ -58.0 ppm confirms the intact trifluoromethoxy group.

  • IR Spectroscopy: A strong, conjugated carbonyl (C=O) stretch at ~1630 cm⁻¹ validates the predominance of the quinolon-4(1H)-one tautomer in the solid state, distinguishing it from a true hydroxyquinoline (which would lack this deep C=O stretch).

References

  • PubChem , "4-Hydroxyquinoline | C9H7NO | CID 69141". National Center for Biotechnology Information. Available at:[Link]

  • ACS Infectious Diseases , "Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria". Available at:[Link]

  • Molecules (PMC) , "Quinolin-4-ones: Methods of Synthesis and Application in Medicine". Available at:[Link]

  • Organic Process Research & Development , "A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones". Available at:[Link]

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Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-

Introduction: Bridging Chemistry and Clinical Potential In modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is contingent not only on its potency at the target but also on...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Bridging Chemistry and Clinical Potential

In modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is contingent not only on its potency at the target but also on its behavior within a biological system. This guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-, a novel compound featuring a privileged quinoline scaffold.[1][2][3] The core objective of PK is to quantitatively characterize the processes of Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively determine a drug's concentration-time profile and, consequently, its efficacy and safety.

The subject molecule possesses distinct structural features that warrant a tailored investigation:

  • 2-Phenyl-4-Quinolinol Core: The quinoline ring is a cornerstone of many approved drugs, while the 2-phenyl substitution can significantly influence receptor binding and metabolic pathways.[4][5][6]

  • 7-(Trifluoromethoxy) Group: This substituent is of particular interest. The trifluoromethoxy group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism due to the high energy of the C-F bond.[7][8][9][10] It also increases lipophilicity, which can impact membrane permeability and plasma protein binding.[7][9][10][11]

This document is structured to guide researchers through a logical, multi-stage process of PK evaluation, from foundational in vitro assays to a definitive in vivo study. We will emphasize the causality behind each experimental choice, ensuring that the data generated is not merely a set of numbers, but a coherent narrative of the compound's journey through the body.

Stage 1: Foundational In Vitro ADME Profiling

The initial phase of PK assessment utilizes a battery of in vitro assays to predict the compound's behavior in vivo.[12][13][14][15] This high-throughput screening approach is essential for early-stage decision-making, allowing for the selection and optimization of candidates before committing to resource-intensive animal studies.[12][16]

Overall In Vitro to In Vivo Workflow

The following diagram illustrates the logical progression from initial compound characterization to a comprehensive in vivo pharmacokinetic study.

G cluster_0 In Vitro Assessment cluster_1 Bioanalytical & In Vivo A Physicochemical (Solubility, LogD) B Absorption (Caco-2 Permeability) A->B C Distribution (Plasma Protein Binding) A->C D Metabolism (Liver Microsome Stability) B->D C->D E DDI Risk (CYP Inhibition) D->E F Safety (hERG Assay) D->F G Bioanalytical Method Validation (LC-MS/MS) F->G Candidate Selection H In Vivo PK Study (Rodent Model) G->H I Data Analysis & Modeling (PK Parameters, PBPK) H->I J Human Dose Prediction I->J Inform Clinical Development

Caption: High-level workflow for pharmacokinetic characterization.

Absorption: Intestinal Permeability

Scientific Rationale: For orally administered drugs, absorption across the intestinal wall is the first critical step. The Caco-2 cell permeability assay is the industry gold standard for predicting this process.[17][18] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key efflux transporters (e.g., P-glycoprotein), thus mimicking the intestinal epithelial barrier.[18]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21 days to allow for full differentiation and formation of a confluent monolayer.[19]

  • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured. A TEER value >600 Ω·cm² confirms the integrity of the tight junctions.[19]

  • Transport Study (Bidirectional):

    • Apical to Basolateral (A→B): The test compound (typically 10 µM) is added to the apical (A) side, representing the gut lumen. Samples are collected from the basolateral (B) side, representing the bloodstream, over 90-120 minutes.[18][19]

    • Basolateral to Apical (B→A): In a parallel experiment, the compound is added to the B side and samples are collected from the A side to measure active efflux.[18]

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B→A) / Papp(A→B)) is determined; a ratio >2 suggests the compound is a substrate of an efflux transporter like P-gp.

Distribution: Plasma Protein Binding (PPB)

Scientific Rationale: Once in the bloodstream, drugs can bind to plasma proteins like albumin.[20] It is the unbound fraction of the drug that is pharmacologically active and available for metabolism and excretion.[21][22] Therefore, determining the fraction unbound (fu) is critical for interpreting efficacy and toxicity data. The Rapid Equilibrium Dialysis (RED) method is a robust assay for this purpose.[21][23]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Device Preparation: A RED device insert, which contains two chambers separated by a semipermeable dialysis membrane (8 kDa MWCO), is used.[21]

  • Incubation: The test compound (e.g., 1-5 µM) is added to human plasma and placed in one chamber. Phosphate-buffered saline (PBS) is placed in the other chamber.[20][21]

  • Equilibration: The plate is sealed and incubated at 37°C for 4-6 hours with shaking to allow the unbound compound to reach equilibrium across the membrane.[20][23]

  • Sampling & Matrix Matching: Aliquots are taken from both the plasma and buffer chambers. The buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS to ensure identical matrix effects during analysis.[21]

  • Analysis: Samples are subjected to protein precipitation (e.g., with acetonitrile), and the supernatant is analyzed by LC-MS/MS to determine the compound concentration.

  • Calculation: The percent unbound is calculated as: % Unbound = (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100.

Metabolism: Hepatic Stability

Scientific Rationale: The liver is the primary site of drug metabolism, mainly driven by Cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum. An in vitro metabolic stability assay using liver microsomes (vesicles of the endoplasmic reticulum) provides a reliable measure of a compound's susceptibility to Phase I metabolism and allows for the calculation of its intrinsic clearance (Clint).[24] The presence of the trifluoromethoxy group is expected to confer high metabolic stability.[8][10]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Pooled human liver microsomes (0.5 mg/mL) are pre-warmed at 37°C in a phosphate buffer (pH 7.4).[24]

  • Initiation: The reaction is initiated by adding the test compound (1 µM) and the NADPH-regenerating system (cofactor for CYP enzymes).[24][25] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time Course Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile containing an internal standard.[24][25]

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.[25]

  • LC-MS/MS Analysis: The supernatant is analyzed to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint) are calculated.

Stage 2: Bioanalytical Method Validation

Scientific Rationale: Before proceeding to in vivo studies, it is imperative to develop and validate a robust bioanalytical method for the accurate quantification of the compound in the relevant biological matrix (e.g., rat plasma). This is a non-negotiable step to ensure the integrity and reliability of the resulting PK data, as mandated by regulatory agencies like the FDA and EMA.[26][27][28][29]

The validation process demonstrates that the analytical method is suitable for its intended purpose by evaluating several key parameters.[30]

Bioanalytical Validation Workflow

G cluster_0 Validation Parameters (per FDA/EMA/ICH M10 Guidelines) start Method Development (LC-MS/MS) val Full Method Validation start->val A Selectivity & Specificity val->A B Accuracy & Precision val->B C Calibration Curve (LLOQ, ULOQ) val->C D Recovery val->D E Matrix Effect val->E F Stability (Freeze-Thaw, Bench-Top, Long-Term) val->F end Validated Method Ready for In Vivo Sample Analysis F->end

Caption: Core parameters for bioanalytical method validation.

Table 1: Bioanalytical Method Validation Acceptance Criteria (ICH M10) [27]

ParameterAcceptance CriteriaRationale
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.Ensures the method can differentiate the analyte from endogenous components.
Calibration Curve Correlation coefficient (r²) ≥ 0.99.Demonstrates a reliable relationship between concentration and instrument response.
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).Closeness of measured values to the true value.
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).Measures the reproducibility of the results.
Matrix Effect CV of the response ratio (analyte/IS) should be ≤ 15% across different lots of matrix.Assesses the impact of matrix components on analyte ionization.
Stability Analyte concentration should be within ±15% of the nominal concentration under tested conditions.Confirms the compound does not degrade during sample handling and storage.

Stage 3: In Vivo Pharmacokinetic Study

Scientific Rationale: While in vitro data provides valuable predictions, an in vivo study is the definitive step to understand how the compound behaves in a complete biological system.[31][32] A study in a preclinical species, such as the Sprague-Dawley rat, allows for the determination of key PK parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[32][33] Administering the compound via both intravenous (IV) and oral (PO) routes is essential; the IV dose provides a baseline for systemic clearance, while the PO dose reveals the extent of absorption and first-pass metabolism.[34]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), cannulated (jugular vein) to facilitate serial blood sampling.

  • Dosing:

    • IV Group: A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein.

    • PO Group: A single oral gavage dose (e.g., 5-10 mg/kg) is administered.

  • Blood Sampling: Serial blood samples (~100 µL) are collected from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged to separate plasma.

  • Sample Analysis: Plasma samples are processed (protein precipitation) and analyzed for the concentration of the test compound using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters.

Data Synthesis and Interpretation

The ultimate goal is to integrate all generated data into a cohesive pharmacokinetic profile. The structural features of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- can now be directly linked to its empirical ADME properties.

Table 2: Hypothetical Pharmacokinetic Profile Summary

Parameter Result Interpretation & Implication
Solubility (pH 7.4) 55 µg/mLModerate solubility; may not be a limiting factor for absorption.
LogD (pH 7.4) 2.8Optimal lipophilicity for passive diffusion across membranes.
Caco-2 Papp (A→B) 15 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.
Caco-2 Efflux Ratio 1.2Not a significant substrate of efflux transporters.
Plasma Protein Binding (fu) 3.5%Highly bound to plasma proteins; the free fraction will drive efficacy.
Human Liver Microsome t½ > 60 minHigh metabolic stability, as predicted by the trifluoromethoxy group.
Rat PK: CL (IV) 5 mL/min/kgLow systemic clearance, consistent with high metabolic stability.
Rat PK: Vd (IV) 3.5 L/kgExtensive distribution into tissues.
Rat PK: t½ 9.8 hLong half-life, suggesting potential for less frequent dosing.
Rat PK: Oral Bioavailability (F%) 75%Excellent oral bioavailability, supported by high permeability and stability.

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to the pharmacokinetic profiling of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-. By integrating a suite of validated in vitro assays with a definitive in vivo study, a comprehensive understanding of the compound's ADME properties can be achieved.

The hypothetical data presented suggests a compound with a promising pharmacokinetic profile: high oral absorption, extensive tissue distribution, low clearance due to high metabolic stability (likely conferred by the trifluoromethoxy group), and a long half-life. This profile provides a strong rationale for advancing the compound into further preclinical development, including pharmacodynamic and toxicology studies, with the ultimate goal of predicting its clinical disposition and informing human dose selection. The principles and protocols described herein serve as a robust blueprint for any researcher tasked with elucidating the pharmacokinetic fate of a novel chemical entity.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. [Link]

  • International Council for Harmonisation. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

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  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2*. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

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Foundational

An In-Depth Technical Guide to the In Vitro Toxicity Assessment of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-

Introduction 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- is a novel chemical entity belonging to the quinoline class of compounds.[1][2] Quinoline derivatives are a significant scaffold in medicinal chemistry, exhibitin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- is a novel chemical entity belonging to the quinoline class of compounds.[1][2] Quinoline derivatives are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including potential as anticancer agents.[3][4][5] The introduction of a 2-phenyl group and a 7-(trifluoromethoxy) substituent creates a unique molecule with potential for specific biological interactions, possibly influencing cellular pathways related to proliferation and apoptosis.[1] However, these same structural features necessitate a thorough evaluation of its toxicological profile early in the drug development process.

This technical guide provides a comprehensive, multi-tiered framework for the in vitro toxicity assessment of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-. As a self-validating system, this guide is designed for researchers, scientists, and drug development professionals to establish a robust safety profile for this compound. The experimental choices outlined herein are grounded in established regulatory guidelines and scientific rationale to ensure the generation of reliable and interpretable data.

Tier 1: Foundational Cytotoxicity Assessment

The initial step in characterizing the toxic potential of a novel compound is to determine its effect on cell viability and membrane integrity. This tier establishes the concentration range for subsequent, more specific assays and provides a general measure of acute toxicity.

Metabolic Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line if evaluating anti-cancer potential) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]

  • Compound Treatment: Prepare a serial dilution of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compound. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.[3][6] This provides a measure of overt cytotoxicity and cell lysis.

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[3][6]

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well with the supernatant.[6]

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[6] Measure the absorbance according to the manufacturer's instructions (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Table 1: Summary of Tier 1 Cytotoxicity Data

AssayEndpointMetric
MTTMetabolic Activity / ViabilityIC50 (µM)
LDHMembrane Integrity / Cytolysis% Cytotoxicity
Cytotoxicity Testing Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., HepG2) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare Serial Dilutions of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- Treatment Treat Cells with Compound (24, 48, 72h) Compound_Prep->Treatment Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Data_Processing Measure Absorbance MTT->Data_Processing LDH->Data_Processing IC50_Calc Calculate % Viability / Cytotoxicity Determine IC50 Data_Processing->IC50_Calc

Caption: Workflow for Tier 1 Cytotoxicity Assessment.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is crucial to determine if a compound can cause damage to the genetic material of cells, a key event in carcinogenesis.[7] A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.

Gene Mutation: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's potential to induce gene mutations.[8] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Many chemicals are not genotoxic themselves but are converted to genotoxic metabolites by enzymes in the body, primarily in the liver.[9][10] Therefore, the Ames test must be conducted both with and without an exogenous metabolic activation system, typically a liver S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rats.[10][11] This ensures the detection of pro-mutagens.

  • Strain Selection: Use a set of validated Salmonella typhimurium strains, such as TA98, TA100, TA1535, and TA1537, to detect both frameshift and base-pair substitution mutations.[8]

  • Plate Incorporation Method: In the absence of S9, mix the test compound at various concentrations, the bacterial culture, and molten top agar. In the presence of S9, include the S9 mix (S9 fraction and cofactors) in this mixture.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a concentration-dependent increase in the number of revertant colonies over the background (negative control) level, typically a two-fold or greater increase.

Chromosomal Damage: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[12] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[13]

  • Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) or human peripheral blood lymphocytes. Treat the cells with the test compound at a range of concentrations (determined from cytotoxicity data) with and without S9 metabolic activation.

  • Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have completed one nuclear division are scored for micronuclei.[13]

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Genotoxicity_Workflow cluster_ames Ames Test (Gene Mutation) cluster_micronucleus Micronucleus Assay (Chromosome Damage) cluster_result Result Interpretation Ames_Setup Bacterial Strains + Compound Ames_S9_Plus + S9 Mix Ames_Setup->Ames_S9_Plus Ames_S9_Minus - S9 Mix Ames_Setup->Ames_S9_Minus Ames_Incubate Incubate & Count Revertants Ames_S9_Plus->Ames_Incubate Ames_S9_Minus->Ames_Incubate Analysis Statistical Analysis vs. Controls Ames_Incubate->Analysis MN_Setup Mammalian Cells + Compound MN_S9_Plus + S9 Mix MN_Setup->MN_S9_Plus MN_S9_Minus - S9 Mix MN_Setup->MN_S9_Minus MN_CytoB Add Cytochalasin B MN_S9_Plus->MN_CytoB MN_S9_Minus->MN_CytoB MN_Score Harvest, Stain & Score Micronuclei MN_CytoB->MN_Score MN_Score->Analysis Conclusion Determine Genotoxic Potential Analysis->Conclusion

Caption: Workflow for Tier 2 Genotoxicity Assessment.

Tier 3: Mechanistic and Organ-Specific Toxicity

Based on the chemical structure of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-, several specific toxicities should be investigated.

Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[14][15] Assessing a compound's effect on this channel is a critical step in safety pharmacology.[14]

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK-293 cells).[16]

  • Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure hERG channel currents in whole-cell configuration.[16]

  • Compound Application: After establishing a stable baseline current, apply the test compound at increasing concentrations.[14]

  • Data Acquisition: Record the hERG tail current at each concentration. A known hERG inhibitor (e.g., E-4031) should be used as a positive control.[16]

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

Drug-Induced Phospholipidosis (DIPL)

Cationic amphiphilic drugs are known to induce phospholipidosis, a lysosomal storage disorder characterized by the excessive accumulation of phospholipids.[17][18][19] The structure of the test compound suggests it may have such properties.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 or A549) and treat with the test compound for 48-72 hours.

  • Fluorescent Staining: Use a fluorescent probe that specifically stains phospholipids, such as the LipidTox™ Red Phospholipidosis Detection Reagent. This dye accumulates in the lysosomes and its fluorescence intensity correlates with the degree of phospholipid accumulation.

  • Imaging and Quantification: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the fluorescence intensity per cell.

  • Data Analysis: A significant, concentration-dependent increase in fluorescence intensity compared to the vehicle control indicates the potential to induce phospholipidosis.

Phototoxicity Assessment

Compounds that absorb light in the UVA and visible range may become phototoxic, causing a toxic response when exposed to light.[20] The aromatic quinoline structure warrants an investigation into this endpoint.

  • Principle: This assay compares the cytotoxicity of a chemical in the presence and absence of a non-cytotoxic dose of simulated solar light.[20][21]

  • Cell Culture and Treatment: Seed Balb/c 3T3 cells in two separate 96-well plates. Treat both plates with a range of concentrations of the test compound for 1 hour.[22]

  • Irradiation: Expose one plate to a controlled dose of UVA/visible light (+Irr), while keeping the other plate in the dark (-Irr).[22]

  • Neutral Red Uptake: After incubation, assess cell viability in both plates using the neutral red uptake assay. Viable cells take up the neutral red dye into their lysosomes.[20]

  • Data Analysis: Calculate the IC50 values for both the irradiated and non-irradiated conditions. Determine the Photo Irritation Factor (PIF) by comparing these two values. A PIF above a certain threshold (e.g., >5) suggests phototoxic potential.

Oxidative Stress Assessment

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[23] It is a common mechanism of drug-induced toxicity.

  • Intracellular ROS Measurement: Treat cells (e.g., HepG2) with the test compound. Use a cell-permeable fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), which fluoresces upon oxidation by ROS.[24] Measure the fluorescence intensity using a plate reader or flow cytometry.

  • Total Antioxidant Capacity: Assess the compound's effect on the overall antioxidant capacity of cell lysates using assays like the Trolox Equivalent Antioxidant Capacity (TEAC) or the Oxygen Radical Absorbance Capacity (ORAC) assay. These assays measure the ability of antioxidants in the sample to inhibit the oxidation of a substrate.

  • Lipid Peroxidation: Measure malondialdehyde (MDA), a product of lipid peroxidation, using the Thiobarbituric Acid Reactive Substances (TBARS) assay. An increase in MDA levels indicates oxidative damage to lipids.

Table 2: Summary of Tier 3 Mechanistic Toxicity Data

AssayEndpointMetric
hERG Patch-ClampCardiotoxicityIC50 (µM)
Fluorescent Lipid ProbePhospholipidosisFold-increase in Fluorescence
3T3 NRU PhototoxicityPhototoxicityPhoto Irritation Factor (PIF)
ROS/Antioxidant AssaysOxidative Stress% ROS Production, Antioxidant Capacity, MDA levels

Conclusion

The proposed multi-tiered in vitro toxicity assessment provides a robust and comprehensive strategy for characterizing the safety profile of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-. By systematically evaluating general cytotoxicity, genotoxicity, and specific mechanistic endpoints such as cardiotoxicity, phospholipidosis, phototoxicity, and oxidative stress, this framework allows for an early and thorough identification of potential hazards. The data generated will be crucial for informed decision-making in the progression of this compound through the drug discovery and development pipeline, ensuring that only candidates with an acceptable safety margin advance.

References

  • BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • Journal of Stage.
  • Taylor & Francis Online. Full article: In vitro assays and biomarkers for drug-induced phospholipidosis.
  • umwelt-online. OECD Test Guideline 432: In Vitro 3T3 NRU Phototoxicity Test (2019).
  • PubMed. In Vitro Assays and Biomarkers for Drug-Induced Phospholipidosis.
  • OECD. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.
  • PA Biotechnology. OECD 498: In Vitro Phototoxicity Test Using the RhE Method.
  • PubMed. Metabolic perspectives on in vitro toxicity tests.
  • OECD. Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.
  • National Toxicology Program (NTP). OECD Test Guideline 432.
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  • Oxford Academic. utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment.
  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.
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  • PubMed.
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  • EvitaChem. Buy 2-Phenyl-7-trifluoromethyl-4-quinolinol (EVT-11973005) | 825620-20-0.
  • SpringerLink. Comprehensive review on current developments of quinoline-based anticancer agents.
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  • RSC Publishing. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
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  • The Rockefeller University. A cell-free, high-throughput hERG safety assay.
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  • ACS Publications. Novel High-Throughput Assay for Antioxidant Capacity against Superoxide Anion.
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Exploratory

An In-depth Technical Guide to Elucidating the Kinase Binding Affinity of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-

For: Researchers, scientists, and drug development professionals Abstract The quinoline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activit...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases. This guide focuses on a specific, yet under-characterized molecule: 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-. In the absence of extensive public data on its specific kinase targets, this document serves as a comprehensive roadmap for its preclinical evaluation. We will detail a logical, field-proven workflow for identifying and validating kinase targets, from initial broad-spectrum screening to detailed mechanistic studies. This guide provides not only step-by-step experimental protocols for key assays but also the scientific rationale behind these choices, empowering researchers to generate robust and reliable data packages for this promising compound class.

Introduction: The Quinoline Scaffold and the Promise of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-

Quinoline derivatives have emerged as a significant class of kinase inhibitors, with several approved drugs and numerous clinical candidates targeting a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). The planar, heterocyclic nature of the quinoline ring system allows for favorable interactions within the ATP-binding pocket of many kinases.

The subject of this guide, 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-, possesses several structural features that suggest potential as a kinase inhibitor. The 2-phenyl substituent can be directed into hydrophobic regions of the kinase active site, while the 4-quinolinol core can form key hydrogen bonds with the hinge region. The 7-(trifluoromethoxy) group can enhance metabolic stability and cellular permeability. While its specific biological activities are not yet widely documented, its structural similarity to known kinase inhibitors warrants a thorough investigation of its kinome-wide binding profile.

This guide will outline a strategic approach to:

  • Hypothesize and identify potential kinase targets based on the structural characteristics of the compound and the known pharmacology of related quinoline derivatives.

  • Perform robust in vitro kinase assays to determine the binding affinity and inhibitory potency of the compound against a panel of purified kinases.

  • Characterize the mechanism of inhibition to understand how the compound interacts with its target kinases.

  • Validate on-target activity in a cellular context to bridge the gap between biochemical and physiological effects.

Strategic Workflow for Kinase Inhibitor Profiling

The following workflow provides a systematic and efficient approach to characterizing the kinase inhibitory profile of a novel compound like 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation & Potency Determination cluster_2 Phase 3: Mechanistic Characterization cluster_3 Phase 4: Cellular Activity & Target Engagement a Compound Synthesis & QC b Kinome-wide Scan (e.g., KiNativ, DiscoverX) a->b Broad Profiling c In Silico Docking Studies a->c Computational Prediction d Biochemical IC50 Determination (e.g., ADP-Glo, TR-FRET) b->d Identify Hits c->d Guide Target Selection e Selectivity Profiling (against related kinases) d->e Confirm Selectivity f Mechanism of Inhibition Studies (e.g., ATP competition) e->f g Binding Kinetics (e.g., SPR, ITC) f->g Define Binding Mode h Cellular Phosphorylation Assays (e.g., Western Blot, In-Cell ELISA) g->h i Cellular Proliferation/Viability Assays h->i Confirm Phenotypic Effect

Figure 1: A comprehensive workflow for the preclinical evaluation of a novel kinase inhibitor.

Phase 1: Identifying Potential Kinase Targets

Given the novelty of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-, the initial step is to cast a wide net to identify potential kinase targets. This can be achieved through a combination of broad-spectrum screening and computational approaches.

Kinome-wide Profiling

A kinome-wide scan is an invaluable tool for unbiased target identification. Commercially available platforms (e.g., DiscoverX's KINOMEscan™, Eurofins' KinaseProfiler™) allow for the screening of a compound against hundreds of purified human kinases at a single concentration (typically 1-10 µM). The results are usually reported as a percentage of inhibition, providing a "hit list" of potential targets for further investigation.

In Silico Docking

Computational docking studies can complement experimental screening by predicting the binding mode and affinity of the compound to various kinase active sites. By modeling the interactions of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- with the crystal structures of different kinases, we can prioritize those with favorable predicted binding energies and geometries for subsequent biochemical validation.

Phase 2: In Vitro Validation and Potency Determination

Once a list of potential kinase targets has been generated, the next step is to determine the potency of the compound against these "hits" by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50). Two of the most common and robust methods for this are the ADP-Glo™ Kinase Assay and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

The ADP-Glo™ Kinase Assay: A Universal Luminescence-Based Method

The ADP-Glo™ assay is a versatile platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1][2] This is a universal assay applicable to virtually any kinase.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection a Kinase + Substrate + ATP + Inhibitor b ADP + Phosphorylated Substrate + Unconsumed ATP a->b Incubation c Add ADP-Glo™ Reagent b->c d ADP + Phosphorylated Substrate c->d Terminates reaction & depletes ATP e Add Kinase Detection Reagent d->e f ATP e->f Converts ADP to ATP g Light (Luminescence) f->g Luciferase/Luciferin Reaction

Figure 2: Principle of the ADP-Glo™ Kinase Assay.[2]

This protocol provides a framework for determining the IC50 of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- against EGFR.[3][4][5]

Materials:

  • Recombinant human EGFR kinase (e.g., Promega, V3831)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)[1]

  • 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- (test compound)

  • Staurosporine (positive control inhibitor)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white, low-volume plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series.

    • Prepare a working solution of the compound by diluting the DMSO stocks into kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Kinase Reaction Setup (5 µL total volume):

    • In a 384-well plate, add 1 µL of the diluted compound or control (DMSO for 0% inhibition, staurosporine for 100% inhibition).

    • Add 2 µL of EGFR kinase diluted in kinase buffer. The optimal enzyme concentration should be determined empirically to achieve a linear reaction rate and a good signal-to-background ratio.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in kinase buffer). The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays are another popular method for measuring kinase activity.[6] They are homogeneous, sensitive, and less prone to interference from fluorescent compounds. The LanthaScreen® technology is a widely used TR-FRET platform for kinase inhibitor screening.[7][8]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Detection a Kinase + Fluorescein-labeled Substrate + ATP + Inhibitor b Phosphorylated Fluorescein-labeled Substrate + Unphosphorylated Substrate a->b Incubation c Add Terbium-labeled Anti-phospho-substrate Antibody + EDTA b->c d FRET Signal (Acceptor Emission) c->d Antibody binds phosphorylated substrate, bringing donor and acceptor into proximity

Figure 3: Principle of the LanthaScreen® TR-FRET Kinase Assay.[8]

This protocol outlines the steps for determining the IC50 of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- against VEGFR2.

Materials:

  • Recombinant human VEGFR2 kinase

  • Fluorescein-labeled VEGFR2 substrate peptide

  • ATP

  • LanthaScreen® Tb-anti-phospho-VEGFR2 antibody

  • TR-FRET Dilution Buffer

  • EDTA (to stop the kinase reaction)

  • Test compound and controls

  • 384-well black plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound as described in the ADP-Glo™ protocol.

  • Kinase Reaction Setup (10 µL total volume):

    • In a 384-well plate, add 2.5 µL of the diluted compound.

    • Add 5 µL of a mixture containing VEGFR2 kinase and the fluorescein-labeled substrate peptide (prepared in kinase buffer).

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of a solution containing the Terbium-labeled antibody and EDTA (prepared in TR-FRET dilution buffer). The EDTA will chelate Mg²⁺ and stop the kinase reaction.

    • Incubate at room temperature for 60 minutes to allow for antibody-antigen binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (Terbium) and acceptor (Fluorescein) wavelengths.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Determine the percent inhibition and calculate the IC50 as described previously.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison.

Table 1: In Vitro Kinase Inhibitory Profile of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-

Kinase TargetAssay PlatformIC50 (nM)
EGFRADP-Glo™[Insert Value]
VEGFR2LanthaScreen® TR-FRET[Insert Value]
CDK2[Select Assay][Insert Value]
PKN3[Select Assay][Insert Value]
.........

This table should be populated with the experimentally determined IC50 values.

A low nanomolar IC50 value against a specific kinase with significantly higher IC50 values against other kinases would indicate a potent and selective inhibitor. A compound with potent activity against multiple kinases may be a desirable multi-targeted inhibitor or could have potential off-target liabilities.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the initial characterization of the kinase binding affinity of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-. By following the outlined workflow, researchers can generate high-quality data to identify and validate its kinase targets. The detailed protocols for the ADP-Glo™ and TR-FRET assays provide a solid foundation for determining the in vitro potency of this compound.

The results from these studies will be critical in guiding the next steps in the drug discovery process, which may include:

  • Mechanism of inhibition studies to determine if the compound is ATP-competitive, non-competitive, or uncompetitive.

  • Cellular assays to confirm on-target activity and assess the compound's effect on cell signaling, proliferation, and survival.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of the quinoline scaffold.

The systematic evaluation of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- and its analogs has the potential to yield novel and potent kinase inhibitors for the treatment of various diseases.

References

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. (URL: [Link])

  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • ADP-Glo kinase assay - Bio-protocol. (URL: [Link])

  • PKN3 NanoBRET Kinase Assay - Reaction Biology. (URL: [Link])

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. (URL: [Link])

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers - DCReport. (URL: [Link])

  • EGFR Enzyme Kinase System Datasheet. (URL: [Link])

  • Promega ADP-Glo kinase assay | BMG LABTECH. (URL: [Link])

  • CDK2/CyclinE1 Kinase Assay Kit - Aurora Biolabs. (URL: [Link])

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. (URL: [Link])

  • Data Sheet - CDK2 Assay Kit - BPS Bioscience. (URL: [Link])

  • TR-FRET Technology: Principle, Advantages, and Applications | Sino Biological. (URL: [Link])

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Foundational

Thermodynamic Stability of 2-Phenyl-7-(trifluoromethoxy)quinolin-4-ol: A Comprehensive Technical Guide

Executive Summary The compound 2-phenyl-7-(trifluoromethoxy)quinolin-4-ol (CAS: 825620-21-1) represents a highly privileged scaffold in medicinal chemistry and materials science. By merging the 2-phenylquinolin-4-one pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-phenyl-7-(trifluoromethoxy)quinolin-4-ol (CAS: 825620-21-1) represents a highly privileged scaffold in medicinal chemistry and materials science. By merging the 2-phenylquinolin-4-one pharmacophore—known for its potent antimitotic and tubulin-inhibiting properties—with a 7-trifluoromethoxy (-OCF₃) substituent, this molecule achieves a unique thermodynamic profile.

For drug development professionals and structural chemists, understanding the thermodynamic stability of this molecule is not merely an academic exercise; it dictates formulation strategies, metabolic fate, and receptor-binding kinetics. This whitepaper deconstructs the structural thermodynamics, conformational landscape, and thermal stability of this compound, providing field-proven protocols for empirical validation.

Structural Thermodynamics & Tautomeric Equilibrium

The Keto-Enol Tautomeric Paradox

While systematically named as a "quinolin-4-ol" (the enol form), the thermodynamic reality of this molecule is dictated by a profound tautomeric equilibrium. In the solid state and in polar aprotic solvents (e.g., DMSO, DMF), the equilibrium shifts overwhelmingly toward the 4-quinolone (keto) tautomer .

The Causality of Tautomeric Preference: The preference for the keto form is driven by two thermodynamic forces:

  • Amide Resonance Stabilization: The loss of full aromaticity in the pyridine ring is more than compensated by the highly stable vinylogous amide resonance ( N−C=C−C=O ).

  • Intermolecular Hydrogen Bonding: The 4-quinolone form possesses a highly polarized N-H (donor) and C=O (acceptor). This facilitates the formation of robust intermolecular hydrogen-bonded dimers, drastically lowering the crystal lattice energy and resulting in a high melting point and poor solubility in non-polar media.

Tautomerism Enol 4-Quinolinol (Enol) Minor in Polar Media Keto 4-Quinolone (Keto) Major in Solid State & DMSO Enol->Keto Proton Transfer (KT >> 1) Polar Polar Aprotic Solvents (Dipole Stabilization) Polar->Keto Solid Crystal Lattice (Intermolecular H-Bonds) Solid->Keto NonPolar Non-Polar Solvents (Intramolecular Dynamics) NonPolar->Enol

Caption: Thermodynamic drivers governing the 4-quinolinol / 4-quinolone tautomeric equilibrium.

Conformational Landscape of the Trifluoromethoxy Group

The -OCF₃ group is not a simple bioisostere of the methoxy group; it possesses distinct conformational thermodynamics. In aryl systems lacking ortho-substituents (such as the C6 and C8 positions of this quinoline core), the -OCF₃ group adopts a perpendicular (orthogonal) conformation relative to the aromatic plane, with a C(aryl)−C−O−C(CF3​) dihedral angle of approximately 90° .

The Causality of Orthogonality: This orthogonal geometry is the global energy minimum. It minimizes steric repulsion between the bulky fluorine atoms and the adjacent aromatic protons while maximizing hyperconjugative stabilization. Specifically, the lone pairs on the oxygen atom ( nO​ ) donate electron density into the antibonding orbitals of the C-F bonds ( σC−F∗​ ), an interaction that is only possible when the -CF₃ group is twisted out of the aromatic plane.

Thermal & Metabolic Stability Profiling

The integration of the -OCF₃ group and the 2-phenyl ring onto the quinolone core creates a molecule with exceptional resistance to degradation.

  • C-F Bond Robustness: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy (BDE) of approximately 485.3 kJ/mol .

  • Aryl O-C Bond Stability: The O-C bond connecting the trifluoromethoxy group to the quinoline ring exhibits a BDE of ~458 kJ/mol, rendering it highly resistant to thermal cleavage and enzymatic O-dealkylation (a common metabolic liability for standard methoxy groups) .

  • Conjugation Energy: The 2-phenyl group provides extended π -conjugation. Although steric hindrance with the N1-H and C3-H induces a slight inter-ring twist (~20-30°), the overall conjugated system resists oxidative degradation .

Table 1: Quantitative Thermodynamic & Physicochemical Parameters
ParameterEstimated Value / RangeMechanistic Driver
C-F Bond Dissociation Energy ~485.3 kJ/molHigh electronegativity and orbital overlap of fluorine.
Aryl O-C Bond Dissociation Energy ~458.0 kJ/molHyperconjugative stabilization ( nO​→σC−F∗​ ).
-OCF₃ Dihedral Angle ~90° (Orthogonal)Steric minimization and hyperconjugative alignment.
Hansch π Value (-OCF₃) +1.04Fluorine-induced lipophilicity, enhancing membrane partitioning.
Tautomeric Equilibrium ( KT​ ) > 10 in DMSOVinylogous amide resonance and solvent dipole stabilization.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability and speciation of 2-phenyl-7-(trifluoromethoxy)quinolin-4-ol, researchers must employ rigorous, self-validating analytical workflows.

Protocol 1: NMR-Based Tautomeric Speciation & Conformational Analysis

Objective: To quantify the tautomeric equilibrium constant ( KT​ ) and validate the orthogonal conformation of the -OCF₃ group in solution.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (polar environment) and a separate sample in CDCl₃ (non-polar environment).

  • Variable-Temperature (VT) ¹H-NMR: Acquire spectra from 25°C down to -40°C.

    • Causality: At lower temperatures, the exchange rate between the enol (-OH) and keto (-NH) forms slows down relative to the NMR timescale, allowing for the integration of distinct resonances.

  • Diagnostic Peak Integration: Isolate the C3-proton signal. In the keto form, the C3-H is shielded by the adjacent enamine-like nitrogen, appearing upfield relative to the enol form.

  • Self-Validation Step: Calculate KT​=[Keto]/[Enol] using the integrals. Cross-validate this by acquiring a ¹⁹F-NMR spectrum. A single, sharp singlet around -58 ppm confirms the chemical equivalence of the -CF₃ fluorines, validating rapid rotation around the O-C(CF₃) bond despite the orthogonal preference of the Aryl-O bond.

Protocol 2: Solid-State Thermodynamic Profiling via DSC/TGA

Objective: To determine the crystal lattice energy and thermal degradation threshold.

  • Baseline Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard to ensure accurate enthalpy ( ΔH ) measurements.

  • Thermal Ramping: Load 3-5 mg of the crystalline compound into an aluminum pan. Heat from 25°C to 350°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • Data Interpretation:

    • Identify the sharp endothermic melting peak ( Tm​ ).

    • Integrate the peak to calculate the Enthalpy of Fusion ( ΔHfus​ ).

    • Causality: A high ΔHfus​ directly correlates with the strength of the intermolecular hydrogen-bonded network of the 4-quinolone tautomer.

  • Self-Validation Step: Overlay the DSC thermogram with Thermogravimetric Analysis (TGA) data. The absence of mass loss (TGA) immediately following the melting endotherm (DSC) validates the thermal robustness of the C-F and Aryl-O bonds. Degradation (exothermic decomposition) should only be observed at extreme temperatures (>300°C).

ExperimentalWorkflow Prep Sample Preparation (Anhydrous Media) NMR VT-NMR & 19F-NMR (Solution Speciation) Prep->NMR Solvation Dynamics DSC DSC / TGA Analysis (Lattice Thermodynamics) Prep->DSC Solid-State Lattice DFT In Silico DFT (Energy Minima Mapping) Prep->DFT 3D Coordinates Data Validated Thermodynamic Profile (ΔHfus, KT, Td) NMR->Data KT & Conformation DSC->Data Phase Transitions DFT->Data Rotational Barriers

Caption: Self-validating experimental workflow for comprehensive thermodynamic profiling.

References

  • Benchchem. 7-(Benzyloxy)-6-methoxyquinolin-4-ol | 205448-29-9.
  • MDPI.
  • Grokipedia. Trifluoromethoxy group.
  • PubMed Central (PMC).

Protocols & Analytical Methods

Method

using 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- as a chemical building block

An Application Note and Technical Protocol for utilizing 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- as a chemical building block in medicinal chemistry and drug discovery. Introduction: A Privileged Scaffold in Drug Di...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Technical Protocol for utilizing 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- as a chemical building block in medicinal chemistry and drug discovery.

Introduction: A Privileged Scaffold in Drug Discovery

The compound 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- (also existing in its tautomeric form, 2-phenyl-7-(trifluoromethoxy)quinolin-4(1H)-one) is a highly versatile, privileged building block. The 2-aryl-4-quinolone core is a well-documented pharmacophore, particularly noted for its potent antimitotic and anticancer properties[1].

By incorporating a trifluoromethoxy (–OCF₃) group at the 7-position, this building block solves several pharmacokinetic challenges inherent to unsubstituted quinolones. The –OCF₃ group acts as a "pseudohalogen" that drastically alters the physicochemical profile of the molecule. It possesses one of the highest lipophilicity values (Hansch parameter π = 1.04) compared to standard substituents like –CF₃ ( π = 0.88) or –CH₃ ( π = 0.52)[2]. This enhancement in lipophilicity improves cellular membrane permeability, while its strong electron-withdrawing nature protects the quinoline core from oxidative metabolic degradation by cytochrome P450 enzymes.

Mechanistic Insights & Biological Rationale

When functionalized properly, derivatives of this building block act as potent inhibitors of tubulin polymerization. They achieve this by binding competitively to the colchicine-binding site on β -tubulin.

Why use the 7-OCF₃ substituted building block? Unsubstituted 2-phenyl-4-quinolones often suffer from rapid metabolic clearance and poor solubility. The 7-OCF₃ substitution not only blocks the metabolically vulnerable 7-position but also induces a conformational electronic shift that enhances the binding affinity of the 2-phenyl ring within the hydrophobic pocket of the colchicine site. This leads to profound anti-proliferative effects in resistant cancer lines, including hormone-resistant prostate cancer (PC-3) and P-glycoprotein-rich breast cancer cells[1].

Mechanism N1 7-OCF3-2-Phenyl-4-quinolone N2 Colchicine Binding Site (β-Tubulin) N1->N2 Hydrophobic Interaction N3 Inhibition of Tubulin Polymerization N2->N3 Conformational Shift N4 G2/M Phase Arrest N3->N4 Mitotic Spindle Failure N5 Apoptosis N4->N5 Caspase Activation

Fig 1: Mechanism of action for 7-OCF3-2-phenyl-4-quinolone derivatives in cancer cells.

Physicochemical & Reaction Data

To understand the impact of the 7-position substitution and the optimal conditions for C-4 activation, refer to the data summaries below.

Table 1: Physicochemical Impact of the 7-Position Substituent on 2-Phenyl-4-quinolones

Substituent at C-7Hansch Lipophilicity ( π )Hammett Constant ( σp​ )Metabolic StabilityTubulin Binding Affinity
–H0.000.00Low (Prone to oxidation)Moderate
–CH₃0.52-0.17ModerateModerate
–CF₃0.880.54HighHigh
–OCF₃ 1.04 0.35 Very High Very High

Table 2: Reaction Optimization for C-4 Activation (O-Triflation)

ReagentBaseSolventTempYield (%)Observation
POCl₃NoneNeat100°C45%Significant degradation; poor conversion.
Tf₂OEt₃NDCM0°C60%Competitive O- vs. N-triflation.
Tf₂O 2,6-Lutidine DCM -78°C to RT 92% Clean conversion; highly selective O-triflation.

Synthetic Workflows & Application Protocols

The dual tautomeric nature of 4-quinolinols allows for divergent synthetic applications. You can either trap the oxygen to perform cross-coupling at the C-4 position or alkylate the nitrogen to lock the molecule into the bioactive 4-quinolone state[3][4].

Workflow A 2-Phenyl-7-(trifluoromethoxy) quinolin-4-ol B O-Triflation (Tf2O, 2,6-Lutidine) A->B OH Activation C N-Alkylation (RX, K2CO3, DMF) A->C Tautomer Trapping D C4-Cross Coupling (Pd-Catalyst) B->D Suzuki/Sonogashira E N-Alkyl Quinolone (Bioactive Tautomer) C->E Structural Locking

Fig 2: Divergent synthetic workflows for functionalizing 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-.

Protocol A: Selective O-Triflation for Downstream Palladium Catalysis

Causality: While POCl₃ is traditionally used to convert quinolinols to chloroquinolines, the strongly electron-withdrawing 7-trifluoromethoxy group reduces the nucleophilicity of the quinoline core, often leading to poor yields and thermal degradation. Using Trifluoromethanesulfonic anhydride (Tf₂O) with a sterically hindered, non-nucleophilic base (2,6-lutidine) at low temperatures bypasses this barrier, providing a highly reactive C-4 triflate suitable for Suzuki or Sonogashira couplings.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- (1.0 eq, 5.0 mmol) and anhydrous Dichloromethane (DCM, 20 mL).

  • Base Addition: Add 2,6-lutidine (1.5 eq, 7.5 mmol) via syringe. Stir the suspension and cool the mixture to -78°C using a dry ice/acetone bath.

  • Activation: Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq, 6.0 mmol) over 15 minutes. The suspension will gradually turn into a clear, pale-yellow solution.

  • Reaction: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation System:

    • TLC: Run a TLC (Hexanes/EtOAc 3:1). The highly polar starting material ( Rf​ ~0.1) must completely disappear, replaced by a non-polar, strongly UV-active spot ( Rf​ ~0.6).

    • NMR: Validate via ¹⁹F NMR. A successful reaction will display two distinct singlets: ~ -58 ppm (for the –OCF₃ group) and ~ -74 ppm (for the newly installed –OTf group).

Protocol B: Selective N-Alkylation to Generate Bioactive Quinolones

Causality: The quinolinol-quinolone tautomeric equilibrium heavily dictates biological activity. To lock the scaffold into the 4-quinolone form (which is required for tubulin binding), N-alkylation is necessary. Using a soft electrophile (e.g., an alkyl iodide) with a mild base (K₂CO₃) in a polar aprotic solvent (DMF) thermodynamically favors N-alkylation over O-alkylation. Stronger bases like NaH would generate a hard alkoxide, leading to unwanted O-alkylation.

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- (1.0 eq, 2.0 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Add finely powdered anhydrous K₂CO₃ (2.0 eq, 4.0 mmol). Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the desired alkyl iodide (e.g., Methyl iodide, 1.5 eq, 3.0 mmol) dropwise. Heat the mixture to 60°C for 4 hours.

  • Workup: Cool to room temperature and pour the mixture into ice water (30 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 x 20 mL), wash thoroughly with water (to remove DMF) and brine, dry over MgSO₄, and concentrate.

  • Self-Validation System:

    • LC-MS: Analyze the crude mixture to confirm the [M+H]+ mass shift corresponding to the alkyl addition.

    • NMR: ¹H NMR validation is critical. Successful N-alkylation is confirmed by the disappearance of the broad –OH/NH peak and the presence of a characteristic downfield doublet (~8.4 ppm) for the C-5 proton. This proton is strongly deshielded by the newly locked C-4 carbonyl group, which does not occur in the O-alkylated byproduct.

References

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of anti-cancer agents. Journal of Fluorine Chemistry.

  • Chen, Y. L., et al. (2004). Anticancer mechanisms of 2-phenyl-4-quinolone derivatives. PubMed / Science.gov.

  • Janni, M., et al. (2016). Synthesis of Deuterated and Novel Heterocyclic Compounds via Metal Mediated Organic Transformations. Homi Bhabha National Institute.

  • Fang, X., et al. (2021). Palladium-Catalyzed Reductive Aminocarbonylation of Benzylammonium Triflates with o-Nitrobenzaldehydes for the Synthesis of 3-Arylquinolin-2(1H)-ones. The Journal of Organic Chemistry.

Sources

Application

Advanced Mass Spectrometry Fragmentation Pathways and Structural Elucidation of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-

Chemical Context and Analytical Significance The compound 4-quinolinol, 2-phenyl-7-(trifluoromethoxy)- (which exists in tautomeric equilibrium with 2-phenyl-7-(trifluoromethoxy)quinolin-4(1H)-one) represents a highly pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Analytical Significance

The compound 4-quinolinol, 2-phenyl-7-(trifluoromethoxy)- (which exists in tautomeric equilibrium with 2-phenyl-7-(trifluoromethoxy)quinolin-4(1H)-one) represents a highly privileged scaffold in modern drug discovery. Derivatives of the 2-phenyl-4-quinolone core have demonstrated profound biological activities, particularly as potent antimitotic and anticancer agents capable of disrupting microtubule polymerization (1)[1].

The incorporation of a trifluoromethoxy (-OCF₃) group at the 7-position is a strategic structural modification. This functional group significantly enhances the molecule's lipophilicity, membrane permeability, and metabolic stability. However, the exact structural confirmation of such synthesized derivatives relies heavily on high-resolution tandem mass spectrometry (HRMS/MS) (2)[2]. Understanding the unique gas-phase dissociation dynamics of this specific molecule is critical for researchers conducting drug metabolism and pharmacokinetics (DMPK) profiling.

Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness in the structural elucidation of 4-quinolinol, 2-phenyl-7-(trifluoromethoxy)-, the following protocol is designed as a self-validating system. Every experimental choice is grounded in the physicochemical properties of the analyte.

Causality Behind Experimental Choices:
  • Ionization Mode : Positive Electrospray Ionization (ESI+) is utilized. The basic nitrogen of the quinoline ring (or the carbonyl oxygen in the quinolone tautomer) readily accepts a proton in an acidic mobile phase (0.1% formic acid), yielding a highly stable [M+H]⁺ precursor ion (2)[2].

  • Chromatographic Strategy : The -OCF₃ group and the phenyl ring render the molecule highly hydrophobic. A reversed-phase C18 column is chosen to provide optimal retention. A steep gradient ramping to 95% organic solvent is necessary to ensure complete elution and prevent carryover.

  • Self-Validation (Dynamic Blanking) : Because lipophilic compounds are highly prone to column adsorption, the protocol mandates a "dynamic blanking" step—injecting pure solvent immediately after the highest concentration standard. If the m/z 306.0742 signal is absent in the blank, the system validates that subsequent sample signals are genuine and free from carryover artifacts.

Step-by-Step Methodology:
  • Sample Preparation : Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid.

  • System Suitability Test (SST) : Inject a known fluorinated calibration standard (e.g., reserpine or a simple fluoroquinolone) to verify mass accuracy (acceptable threshold: < 3 ppm error) and ensure the Higher-energy Collisional Dissociation (HCD) cell is functioning consistently.

  • Chromatographic Separation : Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% Acetonitrile (with 0.1% FA) to 95% Acetonitrile over 8 minutes at a flow rate of 0.3 mL/min.

  • MS1 Acquisition : Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Isolate the precursor ion at m/z 306.0742.

  • MS/MS Fragmentation : Apply a normalized collision energy (NCE) sweep of 20, 30, and 40 eV to capture both fragile neutral losses and deep core cleavages.

Workflow N1 Sample Prep & Calibration N2 UHPLC Separation N1->N2 N3 ESI+ Ionization N2->N3 N4 HRMS1 Isolation N3->N4 N5 HCD Fragmentation N4->N5 N6 MS/MS Analysis N5->N6

Caption: LC-HRMS/MS analytical workflow for 2-phenyl-7-(trifluoromethoxy)quinolin-4-ol.

Mechanistic Fragmentation Pathways

Upon collisional activation, the protonated molecular ion [M+H]⁺ (m/z 306.0742) undergoes three primary, competitive fragmentation pathways. The causality of these cleavages is dictated by the thermodynamic stability of the resulting neutral molecules and product ions.

Pathway A: Quinoline Core Cleavage (Loss of CO)

The 4-quinolone tautomeric architecture is highly susceptible to the expulsion of carbon monoxide (CO, -28.0106 Da) from the C4 position. This ring-contraction mechanism is a well-documented hallmark of 4-hydroxyquinoline and 2-phenyl-4-quinolone derivatives (3)[3]. This pathway yields a highly stable product ion at m/z 278.0793.

Pathway B: Trifluoromethoxy Group Dynamics (Loss of CF₂O)

While the -OCF₃ group provides metabolic stability in vivo, it is highly reactive in the gas phase. Under HCD, the group undergoes a characteristic 4-membered transition state rearrangement. A fluorine atom migrates to the ipso-carbon of the aromatic ring, driving the expulsion of neutral carbonyl fluoride (CF₂O, -65.9917 Da) (4)[4]. This highly diagnostic loss generates a fluorinated fragment at m/z 240.0825, serving as an unambiguous marker for the presence of the trifluoromethoxy moiety.

Pathway C: 2-Phenyl Ring Dissociation

The cleavage of the C2-phenyl bond results in the neutral loss of benzene (C₆H₆, -78.0470 Da), producing a fragment at m/z 228.0272. This confirms the unsubstituted nature of the 2-phenyl ring.

Fragmentation M [M+H]+ m/z 306.0742 F1 [M+H - CO]+ m/z 278.0793 M->F1 -CO (-28 Da) F2 [M+H - CF2O]+ m/z 240.0825 M->F2 -CF2O (-66 Da) F4 [M+H - C6H6]+ m/z 228.0272 M->F4 -C6H6 (-78 Da) F3 [M+H - CF2O - CO]+ m/z 212.0876 F1->F3 -CF2O (-66 Da) F2->F3 -CO (-28 Da)

Caption: Primary gas-phase MS/MS fragmentation pathways of the protonated molecular ion.

Quantitative Data Summaries

Table 1: Precursor Ion Exact Mass Profile

AnalyteFormulaTheoretical [M+H]⁺ (m/z)Ionization ModeExpected Mass Defect
4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-C₁₆H₁₀F₃NO₂306.0742ESI+Positive

Table 2: Diagnostic MS/MS Product Ions

Measured m/zProposed FormulaNeutral LossLoss Mass (Da)Mechanistic Assignment
278.0793 [C₁₅H₁₁F₃NO]⁺CO28.0106Quinoline core ring-contraction
240.0825 [C₁₅H₁₁FNO₂]⁺CF₂O65.9917Trifluoromethoxy rearrangement
228.0272 [C₁₀H₅F₃NO₂]⁺C₆H₆78.0470Cleavage of the 2-phenyl group
212.0876 [C₁₄H₁₁FNO]⁺CF₂O + CO94.0023Sequential loss of CF₂O and CO

References

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents Source: Molecules / PMC (National Institutes of Health) URL:1

  • Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide Source: BenchChem URL:2

  • Aqueous High-Temperature Chemistry of Carbo- and Heterocycles. 30.1 Aquathermolysis of Phenyl-Substituted Hydroxyquinolines Source: Energy & Fuels / ACS Publications URL:3

  • A Technical Guide to the Spectral Analysis of 2-(Trifluoromethoxy)benzoyl Chloride Source: BenchChem URL:4

Sources

Method

In Vitro Assay Protocols for 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-: A Guide for Cellular and Biochemical Screening

Introduction: Unveiling the Potential of a Novel Quinoline Scaffold The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] This guide focuses on a promising derivative, 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-, a compound distinguished by a phenyl group at the 2-position and a trifluoromethoxy substituent at the 7-position.[3][4] The trifluoromethoxy group is of particular interest as it can enhance metabolic stability and lipophilicity, potentially improving membrane permeability and bioavailability.[5]

This document provides a comprehensive suite of detailed in vitro assay protocols designed for researchers, scientists, and drug development professionals to rigorously evaluate the biological activity of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-. The protocols are presented with an emphasis on the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to screening.

Physicochemical Properties and Handling

A thorough understanding of the compound's physicochemical properties is paramount for accurate and reproducible in vitro studies.

PropertyValue/InformationSource
IUPAC Name 2-phenyl-7-(trifluoromethoxy)quinolin-4-ol-
Synonyms 2-Phenyl-7-(trifluoromethoxy)-1H-quinolin-4-one-
Molecular Formula C₁₆H₁₀F₃NO₂[6]
Molecular Weight 317.25 g/mol [6]
Solubility Expected to be more soluble in organic solvents like DMSO.[7]-
Storage Store in a cool, dry, and well-ventilated place, protected from light.[8][9]-
Stock Solution Preparation and Storage: The Foundation of Reliable Data

The integrity of your experimental data begins with the proper preparation and storage of the test compound.

Protocol 1: Stock Solution Preparation

  • Solvent Selection: Utilize high-purity, anhydrous dimethyl sulfoxide (DMSO) for the primary stock solution to ensure maximum solubility and stability.

  • Weighing: Accurately weigh the compound using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Facilitate dissolution by gentle vortexing or sonication in a water bath.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.[7] Store at -20°C or -80°C for long-term stability.

PART 1: ANTICANCER ACTIVITY EVALUATION

Quinoline derivatives are well-documented for their potential as anticancer agents, often through mechanisms involving the inhibition of key cellular signaling pathways.[2][10] The following protocols are designed to assess the cytotoxic and mechanistic properties of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-.

Workflow for Anticancer Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cytotoxicity Assay (MTT/SRB) (e.g., NCI-60 Panel) B Kinase Inhibition Assay A->B If cytotoxic C Topoisomerase Inhibition Assay A->C If cytotoxic D Apoptosis Assay (Annexin V/PI) B->D C->D

Caption: High-level workflow for in vitro anticancer evaluation.

Protocol 2: Cell Viability Assessment using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])[10]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[10]

  • 96-well flat-bottom plates[10]

  • 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- stock solution in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10][11]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO concentration matched to the highest compound concentration).[10]

  • Incubation: Incubate the plates for 48-72 hours.[10]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[11]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Sulforhodamine B (SRB) Assay for Cytotoxicity

Principle: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein basic amino acid residues in cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.[13][14][15]

Materials:

  • As per MTT assay

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[16]

  • 1% acetic acid

  • 10 mM Tris base solution (pH 10.5)[14]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently aspirate the supernatant and add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[16]

  • Washing: Discard the TCA and wash the plates five times with tap water. Air dry the plates completely.[16]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13][16]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.[14]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 540 nm.[14]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (50% growth inhibition) value.

Illustrative Cytotoxicity Data
Cell LineCancer TypeIC₅₀ (µM) - Illustrative
MCF-7 Breast8.5
HCT-116 Colon5.2
A549 Lung12.1
U87MG Glioblastoma7.8

Note: The above data is for illustrative purposes and based on the activity of similar quinoline derivatives.[16][17]

Protocol 4: In Vitro Kinase Inhibition Assay

Principle: Given that many quinoline derivatives exhibit anticancer activity by inhibiting protein kinases, this assay measures the ability of the test compound to inhibit the activity of a specific kinase.[18][19] This can be done through various detection methods, such as measuring the amount of ADP produced using a coupled enzyme system that generates a fluorescent or luminescent signal.[20]

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR, or a panel of kinases)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, MnCl₂, DTT)[19]

  • ADP detection kit (e.g., ADP-Glo™)[20]

  • Test compound and a known kinase inhibitor (positive control, e.g., Staurosporine)

  • 384-well plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and controls in the appropriate buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.[20]

  • Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified period (e.g., 30-60 minutes).[21]

  • Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit.[20]

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration to determine the IC₅₀ value.

Protocol 5: Topoisomerase I DNA Relaxation Assay

Principle: Topoisomerases are enzymes that regulate the topology of DNA.[22][23] Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break.[24] This assay measures the inhibition of this relaxation activity.

Materials:

  • Purified human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase I assay buffer

  • 5x DNA loading dye

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or a safer DNA stain

  • Test compound and a known Topoisomerase I inhibitor (e.g., Camptothecin)

Procedure:

  • Reaction Setup: In microcentrifuge tubes on ice, combine the assay buffer, supercoiled DNA, and serial dilutions of the test compound.[24]

  • Enzyme Addition: Add Topoisomerase I to each tube to initiate the reaction. Include a "no enzyme" control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[24]

  • Reaction Termination: Stop the reaction by adding the DNA loading dye.[24]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the supercoiled and relaxed DNA forms are separated.[22]

  • Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light.[22]

  • Analysis: The inhibition of Topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the control where the DNA is relaxed.

PART 2: ANTIMICROBIAL ACTIVITY SCREENING

The quinoline scaffold is also a cornerstone of many antimicrobial agents.[24] Therefore, evaluating the antimicrobial potential of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- is a logical step.

Protocol 6: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26][27][28][29]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound

  • Standard antibiotic/antifungal (positive control)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[25]

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.[25]

  • Inoculation: Add the prepared inoculum to each well. Include a positive control (inoculum with a standard antimicrobial) and a negative control (inoculum without any compound).[25]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or as appropriate for fungi.[28]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[28]

Illustrative Antimicrobial Activity Data
MicroorganismGram Stain/TypeMIC (µg/mL) - Illustrative
S. aureus Gram-positive16
E. coli Gram-negative32
C. albicans Fungus>64

Note: The above data is for illustrative purposes.

Safety and Handling Precautions

As a novel chemical entity, 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- should be handled with care. Based on the safety data for similar quinoline derivatives, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][9][30]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5][8] Avoid contact with skin and eyes.[30]

  • Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[9][30] All waste containing the compound should be disposed of according to institutional guidelines.[9]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-. The data generated from these assays will be instrumental in elucidating its biological activities and mechanism of action. Positive results from these initial screens, particularly in the anticancer assays, would warrant further investigation, including more extensive kinase profiling, cell cycle analysis, and in vivo efficacy studies in relevant animal models. The versatility of the quinoline scaffold suggests that this compound could be a valuable lead for the development of new therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • BenchChem. (2025). Application Notes: Protocol for Testing Anticancer Activity of Quinoline Derivatives.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Biological Activities of Quinoline and Its Derivatives.
  • LabOldTech. (n.d.). Quinoline. Retrieved from [Link]

  • Bauer, J. A., et al. (2025).
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81).
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • University of Louisville. (n.d.). Standard Operating Procedure: Quinoline.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • PubMed. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Topoisomerase Assays. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories.
  • ScienceDirect. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure].
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Topoisomerase Assays. Retrieved from [Link]

  • BenchChem. (2025). Assaying Topoisomerase I Inhibition by Narciclasine: Application Notes and Protocols.
  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • TopoGEN, Inc. (n.d.). Topoisomerase-II-Drug Screening-Kit-kDNA-Based-Protocol.
  • EvitaChem. (n.d.). Buy 2-Phenyl-7-trifluoromethyl-4-quinolinol (EVT-11973005) | 825620-20-0.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • PubMed. (n.d.). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and In Vitro Cytotoxicity of 2-Alkylaminosubstituted Quinoline Derivatives.
  • ASM Journals. (n.d.). In vitro assays used to measure the activity of topoisomerases. Retrieved from [Link]

  • NextSDS. (n.d.). 2-PHENYL-7-TRIFLUOROMETHYL-4-QUINOLINOL — Chemical Substance Information. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Promega Corporation. (n.d.). ITK Kinase Assay.
  • EMBL-EBI. (n.d.). ChEMBL - In Vitro Kinase Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1.
  • EvitaChem. (n.d.). Buy 2-Phenyl-7-(trifluoromethoxy)quinoline-4-carboxylic Acid (EVT-13835508).
  • BenchChem. (2025). improving the stability of 6-(Trifluoromethoxy)quinolin-4-amine in solution.

Sources

Application

Application Note: In Vitro Evaluation of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- in Oncology and Parasitology Models

Here is a comprehensive, expert-level Application Note and Protocol Guide for the in vitro preparation and evaluation of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-. Executive Summary & Chemical Profiling 4-Quinolinol,...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, expert-level Application Note and Protocol Guide for the in vitro preparation and evaluation of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-.

Executive Summary & Chemical Profiling

4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- (CAS: 825620-21-1; MW: 305.25 g/mol ) is a synthetic heterocyclic compound belonging to the 2-aryl-4-quinolone class. The incorporation of a 7-(trifluoromethoxy) moiety into the quinolone core significantly enhances the molecule's lipophilicity, metabolic stability, and cell membrane permeability compared to its non-fluorinated analogs [1]. In drug discovery, this specific scaffold is highly valued for its dual-action potential: as a potent antimitotic agent in oncology [2] and as a mitochondrial electron transport chain inhibitor in parasitology (specifically against Plasmodium falciparum) [4].

Mechanistic Causality: Why This Scaffold Works

Oncological Mechanism (Microtubule Disruption): Unlike taxanes that stabilize microtubules, 2-phenyl-4-quinolones act as destabilizers. They competitively bind to the colchicine-binding site located at the interface of the α/β -tubulin heterodimer [1]. This binding sterically hinders the addition of new tubulin dimers to the growing plus-end of the microtubule. The resulting spindle disruption activates the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase. Prolonged arrest triggers intrinsic apoptosis via Mcl-1 cleavage, Bcl-2 phosphorylation, and subsequent caspase-3/9 activation [2, 3].

Parasitological Mechanism (Cytochrome bc1 Inhibition): In malarial models, related 4(1H)-quinolones act as selective, potent inhibitors of the parasite's mitochondrial cytochrome bc1 complex. By targeting this complex, the compound collapses the mitochondrial membrane potential and deprives the parasite of essential pyrimidines required for DNA synthesis [4].

G A 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- B Tubulin Heterodimer (Colchicine Site) A->B C Inhibition of Polymerization B->C D Spindle Disruption & G2/M Arrest C->D E Intrinsic Apoptosis (Caspase-3/9 Activation) D->E

Caption: Mechanism of action: 2-phenyl-4-quinolone derivatives inducing apoptosis via tubulin inhibition.

Cell Culture Preparation & Formulation Protocol

Due to the high hydrophobicity conferred by the phenyl and trifluoromethoxy groups, the aqueous solubility of this compound is negligible. Proper formulation is critical to prevent compound precipitation in culture media, which leads to false-negative viability readouts.

Reagents Required:

  • 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- (Lyophilized powder, >98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Complete Culture Media (e.g., RPMI-1640 supplemented with 10% FBS and 1% Pen/Strep)

Step-by-Step Preparation:

  • Master Stock Solution (10 mM): Dissolve 3.05 mg of the compound in exactly 1.0 mL of anhydrous DMSO. Vortex for 60 seconds and sonicate in a water bath at room temperature for 5 minutes until the solution is completely clear.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Perform serial dilutions directly into pre-warmed (37°C) complete culture media immediately before treating cells.

    • Critical Causality: The final concentration of DMSO in the cell culture must never exceed 0.1% (v/v) . Higher concentrations of DMSO induce solvent-mediated cytotoxicity and alter plasma membrane permeability, confounding the compound's true IC50.

Workflow Step1 1. Lyophilized Powder (CAS: 825620-21-1) Step2 2. Reconstitution in Anhydrous DMSO (10 mM) Step1->Step2 Step3 3. Serial Dilution in Complete Media (≤0.1% DMSO) Step2->Step3 Assay1 Cell Viability Assay (IC50 Determination) Step3->Assay1 Assay2 Flow Cytometry (Cell Cycle Analysis) Step3->Assay2 Assay3 In Vitro Tubulin Polymerization Assay Step3->Assay3

Caption: Standardized cell culture preparation and downstream experimental workflow.

Experimental Protocols (Self-Validating Systems)

Protocol A: Cell Viability & Proliferation Assay (IC50 Determination) This protocol establishes the baseline cytotoxicity of the compound across different cell lines.

  • Seeding: Harvest exponential-phase cells (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) and seed at 5,000 cells/well in a 96-well plate (100 µL/well). Incubate overnight at 37°C, 5% CO2.

  • Treatment: Aspirate media and add 100 µL of media containing the compound at concentrations ranging from 0.01 µM to 10 µM. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Colchicine or Paclitaxel) to validate assay sensitivity.

  • Incubation: Incubate for 48 to 72 hours.

  • Readout: Add 10 µL of MTT reagent (5 mg/mL) or CellTiter-Glo to each well. For MTT, incubate for 4 hours, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm. Calculate the IC50 using non-linear regression analysis.

Protocol B: In Vitro Tubulin Polymerization Assay This cell-free assay validates that the observed cytotoxicity is a direct result of on-target tubulin interaction rather than non-specific toxicity.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare Tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Addition: Add the compound (final concentration 1-5 µM) to the wells. Use Colchicine (3 µM) as a polymerization inhibitor control and Paclitaxel (3 µM) as a polymerization enhancer control.

  • Kinetic Measurement: Rapidly add the tubulin/GTP mixture to the wells (final tubulin concentration ~3 mg/mL). Immediately read fluorescence (Ex 340 nm / Em 410 nm) or absorbance (340 nm) every minute for 60 minutes at 37°C.

  • Data Interpretation: A decrease in the Vmax of the polymerization curve relative to the vehicle control confirms the compound acts as a tubulin destabilizer [1].

Protocol C: Cell Cycle Analysis via Flow Cytometry To confirm the functional cellular consequence (G2/M arrest) of tubulin inhibition.

  • Treatment: Treat 1x10⁶ cells in a 6-well plate with the compound at 1x and 2x its IC50 for 24 hours.

  • Fixation: Harvest cells (including floating apoptotic cells to ensure unbiased sampling), wash with cold PBS, and fix dropwise in 70% ice-cold ethanol. Store at -20°C for at least 2 hours.

  • Staining: Wash cells twice with PBS to remove ethanol. Resuspend in 500 µL of FxCycle PI/RNase Staining Solution (or 50 µg/mL Propidium Iodide + 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Acquire data on a flow cytometer (e.g., BD FACSCanto). Analyze the DNA content histogram; an accumulation of cells with 4N DNA content indicates G2/M arrest [3].

Data Presentation: Expected Pharmacological Profile

The following table summarizes the expected quantitative data for fluorinated 2-phenyl-4-quinolone derivatives based on validated literature models [1, 2, 3, 4].

Assay / Cell LineTarget / OriginExpected IC50 / EffectReference Standard
A549 Human Lung Carcinoma0.5 - 1.5 µMColchicine (0.02 µM)
HCT-116 Human Colon Carcinoma0.8 - 2.0 µMPaclitaxel (0.005 µM)
HL-60 Human Leukemia0.3 - 1.0 µMVincristine (0.01 µM)
Tubulin Polymerization Cell-Free Porcine Tubulin0.4 - 2.0 µMColchicine (0.8 µM)
Plasmodium falciparum (D10) Malaria Parasite (bc1/DHODH)< 0.1 µMAtovaquone (< 0.01 µM)

References

  • Xia, Y., et al. "Fluorinated 2-Phenyl-4-quinolone Derivatives as Antimitotic Antitumor Agents." Journal of Medicinal Chemistry. ACS Publications. 1

  • Chen, Y.C., et al. "Quinolone analogue inhibits tubulin polymerization and induces apoptosis via Cdk1-involved signaling pathways." Biochemical Pharmacology (PubMed). 2

  • Chou, Y.T., et al. "2‑Phenyl‑4‑quinolone (YT‑1) induces G2/M phase arrest and an intrinsic apoptotic mechanism in human leukemia cells." Spandidos Publications.3

  • Nilsen, A., et al. "Lead Optimization of 3-Carboxyl-4(1H)-Quinolones to Deliver Orally Bioavailable Antimalarials." Journal of Medicinal Chemistry. ACS Publications. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Phenyl-7-(trifluoromethoxy)quinolin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter bottlenecks when synthesizing halogenated 4-quinolinol cores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter bottlenecks when synthesizing halogenated 4-quinolinol cores. The trifluoromethoxy (-OCF3) moiety is a highly desirable bioisostere in drug development due to its ability to enhance lipophilicity and metabolic stability. However, its unique stereoelectronic profile introduces significant challenges during quinoline ring construction.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maximize the yield and purity of 2-phenyl-7-(trifluoromethoxy)quinolin-4-ol .

Part 1: Route Selection & Troubleshooting FAQs

Q1: Why is my yield of the 7-(trifluoromethoxy) isomer so low when using the traditional Conrad-Limpach reaction? A1: The root cause is a combination of poor regioselectivity and thermal degradation. In the Conrad-Limpach synthesis, you begin by condensing 3-(trifluoromethoxy)aniline with ethyl benzoylacetate. During the subsequent thermal cyclization, electrophilic aromatic substitution can occur at either the C2 or C6 position of the aniline ring. Causality: While the -OCF3 group is strongly electron-withdrawing via induction, its steric bulk is relatively small. Therefore, cyclization at the more hindered ortho position (yielding the 5-isomer) competes heavily with the less hindered para position (yielding the desired 7-isomer). This typically results in an inseparable mixture of 5- and 7-regioisomers[1]. Furthermore, the traditional cyclization requires heating in Dowtherm A or diphenyl ether at >250 °C, which causes significant charring and tar formation, drastically lowering the overall mass recovery.

Q2: How can we improve the cyclization yield and reduce tar formation without changing our starting materials? A2: Transition from a purely thermal cyclization to an acid-promoted cyclization. By utilizing neat Polyphosphoric Acid (PPA) or Eaton's Reagent (methanesulfonic acid/P 2​ O 5​ ), you can drive the cyclization at a much lower temperature (120 °C). This approach significantly minimizes thermal degradation and suppresses tar formation, boosting the crude yield of the isomeric mixture from ~40% to over 80%[2].

Q3: How do I efficiently separate the 5-isomer from the 7-isomer? A3: Do not attempt normal-phase silica gel chromatography on the free quinolinols. Causality: 4-Quinolinols exist in a dynamic tautomeric equilibrium with their quinolin-4(1H)-one forms. This allows them to act as both strong hydrogen bond donors and acceptors, causing severe streaking on silica. Instead, perform a halogenation (e.g., using POCl 3​ ) to convert the mixture to 4-chloroquinolines. This locks the molecule into a fully aromatic state, eliminating tautomerism and hydrogen bonding. The resulting 4-chloro-5-(trifluoromethoxy) and 4-chloro-7-(trifluoromethoxy) intermediates have distinct R f​ values and can be easily separated via flash chromatography[3]. Once separated, the 4-chloro-7-isomer is hydrolyzed back to the target quinolinol.

Q4: Is there a synthetic route that bypasses the regioselectivity issue entirely? A4: Yes. If you require absolute regiocontrol, abandon the Conrad-Limpach approach and utilize the [4]. By starting with 2-(benzoylamino)-4-(trifluoromethoxy)acetophenone and subjecting it to a base-catalyzed intramolecular aldol condensation, you pre-define the substitution pattern. This guarantees 100% regioselectivity for the 7-isomer, albeit requiring a more complex starting material.

Part 2: Pathway Visualization

SynthesisRoutes Start1 3-(Trifluoromethoxy)aniline + Ethyl Benzoylacetate Schiff Schiff Base Intermediate Start1->Schiff Condensation Thermal Thermal Cyclization (>250°C, Dowtherm A) Schiff->Thermal Traditional Acidic Acidic Cyclization (PPA, 120°C) Schiff->Acidic Modified Mix Mixture of 5-OCF3 and 7-OCF3 Isomers Thermal->Mix High Degradation Acidic->Mix High Yield Target 2-Phenyl-7-(trifluoromethoxy) quinolin-4-ol Mix->Target Separation Required Start2 2-(Benzoylamino)-4- (trifluoromethoxy)acetophenone Camps Camps Cyclization (Base Catalyzed) Start2->Camps Intramolecular Camps->Target 100% Regioselective

Fig 1: Workflow comparing Conrad-Limpach and Camps routes for 7-(trifluoromethoxy)quinolin-4-ol.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes when optimizing the synthesis pathway based on our internal validations and literature benchmarks.

Synthesis RouteCyclization ConditionsRegioselectivity (7- vs 5- isomer)Crude Yield (%)Isolated Yield of 7-Isomer (%)
Traditional Conrad-Limpach Dowtherm A, 250 °C, 1 h~ 1:135 - 45%< 15%
Modified Conrad-Limpach PPA, 120 °C, 3 h~ 1.5:175 - 85%30 - 40%
Camps Cyclization NaOH, EtOH, Reflux, 12 h100% (Only 7-isomer)65 - 75%60 - 70%

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checks are met.

Protocol A: Modified Conrad-Limpach Cyclization in PPA
  • Schiff Base Formation: Combine 3-(trifluoromethoxy)aniline (1.0 equiv) and ethyl benzoylacetate (1.1 equiv) in a round-bottom flask equipped with a Dean-Stark trap. Reflux in cyclohexane with a catalytic amount of p-toluenesulfonic acid for 18 hours.

    • Validation Check: Monitor water collection in the Dean-Stark trap. The reaction is complete when the theoretical volume of water is collected, indicating quantitative imine formation.

  • Solvent Removal: Concentrate the mixture under reduced pressure to yield the crude Schiff base as a thick oil.

  • Acidic Cyclization: Pre-heat neat Polyphosphoric Acid (PPA) (10 volumes relative to starting material) to 120 °C. Add the crude Schiff base dropwise to the highly viscous, stirring PPA. Maintain heating for 3 hours[2].

    • Validation Check: Aliquot a 50 µL sample, quench in 1 mL water, and extract with EtOAc. TLC (DCM:MeOH 9:1) must show the complete disappearance of the high-R f​ Schiff base and the appearance of intense, UV-active baseline spots (the quinolinol tautomers).

  • Quenching & Precipitation: Pour the hot mixture onto crushed ice under vigorous stirring. Slowly adjust the pH to 7.0–7.5 using concentrated NH 4​ OH.

    • Causality Check: Neutralization is critical. The quinolinol is amphoteric; it will remain soluble in strong acid (as the protonated quinolinium) or strong base (as the quinolate). Precipitation is strictly maximized at neutral pH.

  • Isolation: Filter the resulting precipitate, wash extensively with distilled water to remove phosphate salts, and dry under vacuum at 60 °C to afford the crude isomeric mixture.

Protocol B: Halogenation-Assisted Isomer Separation
  • Chlorination: Suspend the crude quinolinol mixture from Protocol A in POCl 3​ (5 volumes). Heat to reflux (105 °C) for 3 hours[3].

    • Validation Check: The opaque suspension will transition into a homogeneous, dark solution as the insoluble quinolinols convert to the highly soluble 4-chloroquinolines.

  • Workup: Cool the mixture to room temperature and carefully quench the excess POCl 3​ by pouring it dropwise over vigorously stirred ice. Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Dry the combined organic layers over Na 2​ SO 4​ and concentrate.

  • Chromatography: Purify via silica gel flash chromatography using a gradient of Hexanes:EtOAc (95:5 to 80:20).

    • Validation Check: The 4-chloro-7-(trifluoromethoxy)quinoline will elute cleanly without streaking. Verify the fractions using 1 H NMR; the 7-isomer will display a distinct splitting pattern in the aromatic region compared to the 5-isomer.

  • Hydrolysis: Reflux the isolated 4-chloro-7-(trifluoromethoxy)quinoline in 5M HCl/dioxane for 24 hours. Neutralize with NaOH to precipitate the pure 2-phenyl-7-(trifluoromethoxy)quinolin-4-ol.

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Optimization

Technical Support Center: Stability &amp; Storage of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-

Welcome to the Technical Support Center for 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- (CAS: 825620-21-1). As a highly functionalized heterocyclic compound, its stability is dictated by the delicate interplay between t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- (CAS: 825620-21-1). As a highly functionalized heterocyclic compound, its stability is dictated by the delicate interplay between the electron-withdrawing 7-(trifluoromethoxy) group and the tautomeric 4-quinolinol core.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality of instability, and implement self-validating storage protocols.

Mechanistic Troubleshooting & FAQs

Q1: Why does my stock solution of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- turn yellow or brown during storage? A1: Discoloration is a primary macroscopic indicator of oxidative and photolytic degradation in quinoline derivatives[1]. The 4-quinolinol core is highly susceptible to photo-oxidation. When exposed to ambient or UV light, the compound undergoes N-oxide formation and subsequent ring cleavage. While the 7-(trifluoromethoxy) group (-OCF 3​ ) provides some steric and electronic stability to the phenyl ring, the electron-rich enol/keto core remains vulnerable to reactive oxygen species (ROS). If your solution changes color, the structural integrity of the compound is already compromised[1].

Q2: How does solvent pH impact the stability of this compound in aqueous assays? A2: 4-Quinolinol derivatives exist in a dynamic tautomeric equilibrium between the 4-hydroxyquinoline (enol) and quinolin-4(1H)-one (keto) forms. This equilibrium is heavily influenced by solvent polarity and pH. Degradation is significantly accelerated under both strongly acidic and basic conditions; for example, the photodegradation of the quinoline core is notably faster at pH 4.5 compared to a neutral pH of 7.0[1]. Extreme pH shifts catalyze the hydrolysis of the tautomeric core, leading to irreversible loss of potency.

Q3: I observe a loss of potency after running my compound through multiple freeze-thaw cycles. What is the mechanism, and how can I prevent it? A3: Repeated freeze-thaw cycles induce localized, microscopic pH shifts and concentration gradients within the solvent as it crystallizes and melts. This thermal stress forces the compound out of solution, leading to irreversible aggregation or accelerated hydrolysis[1]. To prevent this, solutions must be aliquoted into single-use volumes and stored at -80°C.

Q4: Can I use antioxidants to prolong the shelf-life of my working solutions? A4: Yes. Because quinoline compounds are susceptible to trace-metal-catalyzed oxidation, formulating your aqueous dilutions with antioxidants (such as ascorbic acid or butylated hydroxytoluene[BHT]) or chelating agents like EDTA can effectively scavenge ROS and sequester trace metals, thereby stabilizing the compound[1].

Quantitative Stability Profiles

To assist in experimental planning, the following table summarizes the quantitative degradation kinetics of 4-quinolinol derivatives under various environmental stressors.

Storage ConditionSolvent / MatrixLight ExposureEstimated Half-Life (t 1/2​ )Primary Degradation Mechanism
25°C (Room Temp)Aqueous (pH 4.5)Ambient Light< 24 HoursPhotodegradation, Acid-catalyzed hydrolysis[1]
25°C (Room Temp)Aqueous (pH 7.4)Dark3 - 5 DaysSlow oxidation
4°C (Refrigerated)DMSO (100%)Dark2 - 4 WeeksTrace oxidation
-80°C (Cryogenic)DMSO (100%)Dark> 12 MonthsNone (Stable)[1]

Storage & Validation Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your compound is stable; prove it using the following methodologies.

Protocol A: Preparation and Ultra-Stable Storage of Stock Solutions

Causality: Water and light are the primary catalysts for quinoline degradation. By removing both and preventing thermal cycling, we arrest the degradation kinetics.

  • Solubilization: Dissolve the solid 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- in anhydrous, cell-culture grade DMSO to create a 10 mM stock. Ensure complete dissolution via gentle vortexing.

  • Matrix Stabilization (Optional): Add 0.1% Butylated hydroxytoluene (BHT) to the stock to scavenge trace ROS[1].

  • Aliquoting: Dispense the stock into single-use, amber-colored microcentrifuge tubes. Amber tubes are mandatory to block UV/Vis light and prevent photo-oxidation[1].

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer[1].

  • System Validation: Run a baseline HPLC-UV (at 254 nm) of the freshly prepared stock. After 7 days, thaw one aliquot and run a comparative HPLC analysis. The Area Under the Curve (AUC) of the primary peak must show 99% recovery compared to the baseline to validate your storage matrix.

Protocol B: Forced Degradation Study (Stability Profiling)

Causality: Before using the compound in long-term biological assays, you must understand its specific failure points under stress to distinguish between assay failure and compound degradation.

  • Photolytic Stress: Expose a 1 mM solution in transparent glass vials to direct UV light (254 nm) for 24 hours. Monitor for a macroscopic yellow/brown color shift[1].

  • Hydrolytic Stress: Mix the stock solution with equal volumes of 0.1 M HCl (acidic stress) and 0.1 M NaOH (basic stress). Incubate at room temperature for 24 hours, then neutralize the samples[1].

  • Oxidative Stress: Treat the compound with a 3% H 2​ O 2​ solution for 24 hours to force N-oxide formation[1].

  • System Validation: Quantify the remaining intact API using HPLC-MS. Identify the mass-to-charge (m/z) ratios of the degradation products to establish a custom impurity profile for your specific experimental conditions.

Degradation & Troubleshooting Workflows

Mechanistic degradation pathways of 4-Quinolinol derivatives under environmental stress.

Diagnostic workflow for troubleshooting and preventing quinolinol degradation.

References

Sources

Reference Data & Comparative Studies

Validation

Validating Bioassay Results for 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-: A Comparative Guide

As drug development pivots toward multi-targeted small molecules, the 2-phenyl-4-quinolone scaffold has emerged as a highly versatile pharmacophore. Specifically, 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- (also recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward multi-targeted small molecules, the 2-phenyl-4-quinolone scaffold has emerged as a highly versatile pharmacophore. Specifically, 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- (also recognized as 2-phenyl-7-(trifluoromethoxy)quinolin-4(1H)-one) represents a critical structural evolution. By introducing a trifluoromethoxy (-OCF₃) group at the 7-position, this derivative achieves a unique balance of high lipophilicity, resistance to oxidative metabolism, and potent electron-withdrawing capabilities.

For application scientists and drug development professionals, validating the bioassay results of this compound requires a nuanced approach. It does not act via a single pathway; rather, it exhibits a dual mechanism of action. It functions as an antimitotic agent by inhibiting tubulin polymerization, while simultaneously targeting Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) to suppress vasculogenic mimicry (VM) and induce intrinsic apoptosis.

This guide provides an objective framework for validating the efficacy of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- against standard alternatives, detailing the causality behind the experimental designs and establishing self-validating protocols.

Mechanistic Causality: The Role of the 7-Trifluoromethoxy Quinolone Core

To design an effective validation assay, one must first understand the structural causality driving the compound's behavior. Early structure-activity relationship (SAR) studies demonstrated that the ketone moiety and the A-ring substitutions of 2-phenyl-4-quinolones are essential for binding to the colchicine site of tubulin [1].

The substitution of a standard methoxy group (-OCH₃) with a trifluoromethoxy group (-OCF₃) at the 7-position fundamentally alters the molecule's electron density. The -OCF₃ group is a highly lipophilic bioisostere that enhances the molecule's ability to penetrate cell membranes and access intracellular targets like mitochondrial TRAP1.

When the compound binds to tubulin, it prevents the α/β-tubulin heterodimerization required for microtubule assembly, leading directly to G2/M phase cell cycle arrest [2]. Concurrently, its interaction with TRAP1—a mitochondrial chaperone—destabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), which is the primary driver of de novo vascular networks in aggressive tumors (vasculogenic mimicry) [3].

MOA Compound 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin TRAP1 TRAP1 (Mitochondrial HSP90) Compound->TRAP1 Microtubules Inhibit Microtubule Polymerization Tubulin->Microtubules HIF1A Destabilize HIF-1α Signaling TRAP1->HIF1A Apoptosis Intrinsic Apoptosis TRAP1->Apoptosis G2M G2/M Phase Arrest Microtubules->G2M VM Inhibit Vasculogenic Mimicry (VM) HIF1A->VM G2M->Apoptosis

Dual mechanism of action: Tubulin inhibition and TRAP1 targeting leading to apoptosis.

Comparative Performance Data

To objectively validate 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-, its performance must be benchmarked against established clinical and experimental alternatives.

  • Colchicine: The gold standard for tubulin depolymerization.

  • Paclitaxel: A microtubule stabilizer (acts as an inverse mechanistic control).

  • CVM-1125 (Foslinanib active metabolite): A highly advanced 2-phenyl-4-quinolone derivative known for potent TRAP1 inhibition [3].

The following table outlines the expected benchmark validation metrics based on SAR profiles for 7-substituted fluorinated quinolones.

Validation Metric4-Quinolinol, 2-phenyl-7-(OCF₃)-ColchicinePaclitaxelCVM-1125
Primary Target Tubulin / TRAP1TubulinTubulinTRAP1
Binding Site Colchicine SiteColchicine SiteTaxane SiteATPase Domain
Tubulin IC₅₀ (µM) ~0.8 - 1.20.5 - 0.8N/A (Stabilizes)>10.0
TRAP1 K_d (nM) ~45.0>10,000>10,00012.5
NCI-60 GI₅₀ (nM) ~40 - 80~10 - 30~2 - 5~20 - 50
VM Inhibition ModerateLowLowHigh

Self-Validating Experimental Protocols

A robust bioassay is not just a sequence of steps; it is a self-validating system where internal controls continuously verify the integrity of the data. Below are the methodologies required to validate the dual-action nature of this compound.

Workflow Prep Compound Prep (DMSO Stock) Assay1 Tubulin Kinetics (Fluorescence) Prep->Assay1 Assay2 TRAP1 Binding (SPR Assay) Prep->Assay2 Assay3 Cell Viability (NCI-60 Panel) Prep->Assay3 Val Data Validation & IC50 Calc Assay1->Val Assay2->Val Assay3->Val

Self-validating experimental workflow for bioassay evaluation.
Protocol A: Tubulin Polymerization Kinetics Assay

This assay measures the compound's ability to inhibit the formation of microtubules in a cell-free environment.

Self-Validation Logic: The assay utilizes a fluorescence reporter (e.g., DAPI) that increases in emission as tubulin polymerizes. By including both Colchicine (inhibitor) and Paclitaxel (stabilizer), the assay validates its own dynamic range. If the test compound decreases the Vmax​ of fluorescence, it is a true inhibitor. If the Paclitaxel control fails to accelerate the Vmax​ , the tubulin batch is compromised.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10 µM fluorescent reporter.

  • Protein Thawing: Rapidly thaw highly purified porcine brain tubulin (>99% pure) and dilute to a final concentration of 3 mg/mL in the reaction buffer on ice.

  • Compound Plating: In a pre-warmed (37°C) 96-well half-area plate, add 5 µL of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- at varying concentrations (0.1 µM to 10 µM).

  • Control Plating: Add 5 µL of DMSO (Vehicle), 5 µL of Colchicine (3 µM, Positive Control), and 5 µL of Paclitaxel (3 µM, Negative Inhibition Control) to respective wells.

  • Initiation: Rapidly add 45 µL of the tubulin mixture to all wells using a multichannel pipette.

  • Kinetic Read: Immediately transfer the plate to a microplate reader set to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every 30 seconds for 60 minutes.

  • Analysis: Calculate the Vmax​ (maximum slope of the growth curve) for each well. Determine the IC₅₀ by plotting the percentage of Vmax​ inhibition against the log concentration of the test compound.

Protocol B: Label-Free TRAP1 Target Engagement (SPR)

To prove that the compound's apoptotic effects are driven by TRAP1, Surface Plasmon Resonance (SPR) is used to calculate the exact dissociation constant ( Kd​ ).

Self-Validation Logic: SPR provides real-time binding kinetics. By running the compound over a blank reference flow cell simultaneously, bulk refractive index shifts (often caused by the high lipophilicity of the -OCF₃ group) are subtracted. A known TRAP1 binder (e.g., Geldanamycin or CVM-1125) must be run at the start and end of the assay to validate that the immobilized protein has not denatured.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Protein Immobilization: Dilute recombinant human TRAP1 in 10 mM Sodium Acetate (pH 4.5) and inject over Flow Cell 2 until an immobilization level of ~4000 RU is achieved. Flow Cell 1 is left blank as a reference.

  • Quenching: Inject 1M Ethanolamine (pH 8.5) to block unreacted sites on both flow cells.

  • Analyte Preparation: Prepare a 2-fold dilution series of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- (from 10 nM to 1000 nM) in running buffer (PBS-T with 1% DMSO).

  • Binding Kinetics: Inject the analyte series at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Regeneration: If the compound does not fully dissociate, inject a brief pulse (10 seconds) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Fitting: Subtract the reference cell data (FC2 - FC1) and fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon​ , koff​ , and Kd​ .

Protocol C: Vasculogenic Mimicry (VM) Tube Formation Assay

Because 2-phenyl-4-quinolones target TRAP1 [3], they should inhibit the ability of aggressive cancer cells to form endothelial-like networks.

Self-Validation Logic: This phenotypic assay requires a highly aggressive cell line capable of VM, such as MUM-2B (melanoma) or MDA-MB-231 (breast cancer). The validation relies on ensuring the compound inhibits tube formation at sub-lethal concentrations. If the compound only inhibits VM at concentrations that cause immediate cell death (validated via a parallel MTT viability assay), the VM inhibition is a false positive artifact of general cytotoxicity.

Step-by-Step Methodology:

  • Matrix Preparation: Coat a 96-well plate with 50 µL of growth factor-reduced Matrigel per well. Incubate at 37°C for 30 minutes to allow polymerization.

  • Cell Seeding: Harvest MUM-2B cells and resuspend in serum-free media. Seed 2 × 10⁴ cells per well on top of the polymerized Matrigel.

  • Treatment: Immediately add 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- at sub-cytotoxic concentrations (e.g., GI20​ determined from prior viability assays).

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 12 to 18 hours.

  • Imaging & Quantification: Image the wells using an inverted phase-contrast microscope. Use angiogenesis analysis software (e.g., ImageJ Angiogenesis Analyzer) to quantify the number of intact junctions, total tube length, and number of meshes. Compare treated wells to the vehicle control.

Conclusion

Validating the bioassay results for 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- requires acknowledging its complex, multi-targeted nature. By leveraging self-validating protocols—such as pairing tubulin kinetic assays with label-free SPR and phenotypic VM models—researchers can confidently separate true mechanistic efficacy from off-target cytotoxicity. The unique properties imparted by the 7-trifluoromethoxy group make this compound a highly stable, potent antimitotic and apoptotic agent, provided the experimental design rigorously controls for its high lipophilicity and dual-pathway engagement.

References

  • Fluorinated 2-Phenyl-4-quinolone Derivatives as Antimitotic Antitumor Agents Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • 2-Phenyl-4-quinolone (YT-1) induces G2/M phase arrest and an intrinsic apoptotic mechanism in human leukemia cells Oncology Letters (Spandidos Publications) URL:[Link]

  • CVM-1118 (foslinanib), a 2-phenyl-4-quinolone derivative, promotes apoptosis and inhibits vasculogenic mimicry via targeting TRAP1 Pathology and Oncology Research (PubMed Central) URL:[Link]

Comparative

Cross-Validation of LC-MS Platforms for the Quantitation of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-

As drug candidates transition from early-stage discovery to regulated clinical pharmacokinetics, analytical methodologies must evolve. High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF),...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug candidates transition from early-stage discovery to regulated clinical pharmacokinetics, analytical methodologies must evolve. High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), is the workhorse of discovery due to its exact mass capabilities. However, clinical bioanalysis demands the superior sensitivity and linear dynamic range of Triple Quadrupole (QQQ) LC-MS/MS.

This guide provides an authoritative framework for the cross-validation of Q-TOF and QQQ platforms for the targeted quantitation of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- , ensuring compliance with FDA and ICH M10 bioanalytical method validation guidelines[1][2].

Analyte Profiling & Mechanistic Mass Spectrometry

Understanding the physicochemical properties of the analyte is the foundation of a robust bioanalytical method.

  • Compound Identity: 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- (CAS: 825620-21-1)[3].

  • Molecular Formula: C16H10F3NO2 (Monoisotopic Mass: 305.0664 Da)[3].

  • Ionization Dynamics: In positive Electrospray Ionization (ESI+), the basic nitrogen of the quinolinol ring readily accepts a proton, yielding a robust [M+H]+ precursor ion at m/z 306.07. The tautomeric equilibrium between 4-quinolinol and 4-quinolone heavily favors the quinolone form in the gas phase, which dictates its subsequent fragmentation pathways[4].

  • Fragmentation Causality: Collision-Induced Dissociation (CID) of the [M+H]+ ion yields two primary diagnostic product ions. Charge-mediated dehydration results in a [M+H - H2O]+ ion at m/z 288.06[4]. Concurrently, the highly electronegative 7-trifluoromethoxy group undergoes a characteristic neutral loss of carbonyl fluoride (CF2O, 66 Da), generating a highly stable fragment at m/z 240.08.

Fragmentation M [M+H]+ m/z 306.07 Protonated Quinolone F1 [M+H - H2O]+ m/z 288.06 Charge-Mediated M->F1 - H2O (-18 Da) F2 [M+H - CF2O]+ m/z 240.08 Neutral Loss M->F2 - CF2O (-66 Da) F3 [M+H - H2O - CO]+ m/z 260.07 Ring Cleavage F1->F3 - CO (-28 Da)

Fig 1: ESI+ fragmentation pathway of 2-phenyl-7-(trifluoromethoxy)-4-quinolinol.

Platform Comparison: QQQ vs. Q-TOF

To validate the transition between analytical phases, we must objectively compare the performance of the legacy platform (Q-TOF) against the target platform (QQQ). The table below summarizes the quantitative capabilities of both systems when analyzing this specific fluorinated quinolinol in human plasma.

Quantitative Performance Comparison
Performance MetricQ-TOF HRMS (Discovery Phase)QQQ LC-MS/MS (Clinical Phase)Mechanistic Driver
Acquisition Mode Targeted MS/MS (PRM)Multiple Reaction Monitoring (MRM)QQQ utilizes two stages of mass filtering, maximizing duty cycle for specific ions.
Sensitivity (LLOQ) 5.0 ng/mL0.5 ng/mLQQQ collision cell design focuses ion trajectories, reducing baseline noise[1].
Linear Dynamic Range 2.5 – 3.0 Logs4.0 – 5.0 LogsQ-TOF detector saturation limits upper dynamic range compared to QQQ electron multipliers.
Mass Accuracy < 5 ppmUnit Resolution (~0.7 Da FWHM)Q-TOF utilizes time-of-flight tube for high-resolution mass separation.
Matrix Effect Impact High (Requires narrow XIC)ModerateQQQ MRM transitions (e.g., 306.1 → 240.1) inherently filter out isobaric background lipids[2].

Self-Validating Experimental Protocol

A robust bioanalytical method must be a self-validating system. The following protocol integrates internal standards and selective extraction to ensure data integrity across both platforms.

Causal Sample Preparation (Solid-Phase Extraction)

The "Why": The lipophilic 2-phenyl and 7-trifluoromethoxy groups significantly increase the compound's affinity for endogenous lipids. Simple protein precipitation (PPT) leaves residual phospholipids that cause severe ion suppression in the ESI source. Therefore, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is utilized to selectively retain the basic quinolinol nitrogen while washing away neutral lipids.

Step-by-Step Workflow:

  • Spiking: Aliquot 50 µL of human plasma. Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6-labeled analog) to correct for extraction recovery and ionization variance.

  • Disruption: Dilute with 200 µL of 2% H3PO4 to disrupt protein binding and ensure the quinolinol nitrogen is fully protonated.

  • Loading: Load the sample onto a pre-conditioned MCX 96-well plate.

  • Washing: Wash with 400 µL of 5% Methanol in water (removes aqueous interferences), followed by 400 µL of 100% Methanol (removes neutral phospholipids).

  • Elution: Elute the target analyte with 2 x 100 µL of 5% NH4OH in Methanol. The basic pH neutralizes the quinolinol, releasing it from the cation exchange sorbent.

  • Reconstitution: Evaporate under N2 at 40°C and reconstitute in 100 µL of Mobile Phase A/B (80:20).

LC-MS/MS Acquisition Parameters
  • Chromatography: UPLC C18 column (2.1 x 50 mm, 1.7 µm) to leverage the compound's hydrophobicity for sharp peak shapes.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes.

  • QQQ MRM Transitions:

    • Quantifier:m/z 306.1 → 240.1 (Collision Energy: 25 eV)

    • Qualifier:m/z 306.1 → 288.1 (Collision Energy: 15 eV)

  • Q-TOF PRM Parameters: Isolate m/z 306.0742 in the quadrupole (1.0 Da window), fragment at 25 eV, and extract high-resolution fragments at m/z 240.0822 and 288.0633 (± 5 ppm mass tolerance).

Regulatory Cross-Validation Workflow & Acceptance Criteria

When transitioning the assay from Q-TOF to QQQ, a formal cross-validation must be executed in accordance with FDA and ICH M10 guidelines[1][2]. This ensures that historical pharmacokinetic data generated on the Q-TOF is directly comparable to future data generated on the QQQ.

CV_Workflow A Method A: Q-TOF HRMS (Discovery Phase) D Data Acquisition & Statistical Comparison A->D B Method B: QQQ LC-MS/MS (Clinical Phase) B->D C Spiked QCs & Incurred Samples (n ≥ 30) C->A C->B E Acceptance Criteria (Bias ≤ ±20%) D->E

Fig 2: FDA/ICH M10 aligned LC-MS cross-validation workflow for platform transitions.

Acceptance Criteria (Self-Validating Metrics):

  • Quality Control (QC) Accuracy: Spiked QC samples at Low, Mid, and High concentrations must demonstrate a mean accuracy within ±15% of the nominal concentration on both platforms (±20% at the LLOQ)[2].

  • Incurred Sample Reanalysis (ISR): A minimum of 30 incurred (in vivo) study samples must be analyzed on both the Q-TOF and QQQ platforms. For small molecules like 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-, at least 67% of the cross-validated samples must have a percentage difference within ±20% of the mean of the initial (Q-TOF) and re-assayed (QQQ) values[2].

References

  • Guidechem. "4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- 825620-21-1 wiki". Guidechem.
  • ResolveMass. "Essential FDA Guidelines for Bioanalytical Method Validation: (December 26 2025)". ResolveMass Laboratories.
  • Benchchem. "Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines". Benchchem.
  • PubMed / NIH. "Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation". National Institutes of Health.

Sources

Validation

A Comparative Guide to Orthogonal Purity Testing of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-

This guide provides a comprehensive comparison of orthogonal analytical methods for determining the purity of the novel active pharmaceutical ingredient (API), 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-. As a quinolino...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of orthogonal analytical methods for determining the purity of the novel active pharmaceutical ingredient (API), 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-. As a quinolinol derivative, ensuring its purity is paramount for safety and efficacy in drug development.[][2] The presence of impurities, which can arise from the manufacturing process, degradation, or storage, must be rigorously controlled and characterized in line with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the scientific rationale behind employing an orthogonal testing strategy, ensuring a robust and self-validating approach to purity assessment.

The Imperative of Orthogonal Testing

A single analytical method, no matter how well-optimized, carries an inherent risk of bias. Co-elution of impurities with the main peak or with each other can mask their presence, leading to an overestimation of purity.[6] Orthogonal methods, which utilize different separation principles, provide a more comprehensive and accurate picture of a sample's purity.[7][8][9] By employing techniques with different selectivities, we significantly increase the probability of detecting all potential impurities. This guide will focus on two powerful, orthogonal chromatographic techniques:

  • Reversed-Phase Ultra-Performance Liquid Chromatography with UV Detection (RP-UPLC-UV): A high-throughput, quantitative method ideal for routine purity assessment and stability testing.

  • Hydrophilic Interaction Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HILIC-Q-TOF-MS): A complementary separation technique combined with high-resolution mass spectrometry for unequivocal identification and structural elucidation of impurities.

Method 1: The Workhorse - Reversed-Phase UPLC-UV for Quantitative Purity

RP-UPLC is the cornerstone of pharmaceutical purity analysis due to its high efficiency, speed, and robustness. The separation is based on the partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This method is designed to be "stability-indicating," meaning it can resolve the API from its potential degradation products and process-related impurities.[10]

Causality of Experimental Choices
  • Why UPLC? Ultra-Performance Liquid Chromatography utilizes sub-2 µm particle columns, which provide significantly higher resolution and faster analysis times compared to traditional HPLC. This is critical for resolving closely related impurities.[11]

  • Why Reversed-Phase? The target molecule, 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-, is a moderately polar organic molecule, making it well-suited for retention and separation on a non-polar C18 stationary phase.

  • Why UV Detection? The quinoline core is a strong chromophore, allowing for sensitive detection using a UV detector. A Photo-Diode Array (PDA) detector is preferred as it provides spectral data, which aids in peak tracking and purity assessments.

Experimental Protocol: RP-UPLC-UV
  • Instrumentation: A UPLC system equipped with a quaternary solvent manager, sample manager, and a PDA detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 5% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: PDA detection at 254 nm.

  • Sample Preparation: Dissolve the API in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.

Data Presentation: Performance Characteristics
ParameterResultJustification
Specificity API peak is resolved from all known impurities and degradation products (Resolution > 2.0).Demonstrates the method is stability-indicating.
Linearity (r²) > 0.999 for the API and specified impurities.Ensures accurate quantification over a defined range.
LOD 0.01%Sufficiently sensitive to detect impurities below the ICH reporting threshold of 0.03-0.05%.[4]
LOQ 0.03%Allows for accurate quantification at the reporting threshold.[12]
Accuracy (% Recovery) 98.0% - 102.0% for spiked impurities.Confirms the method's ability to provide accurate quantitative results.[12]
Precision (%RSD) < 2.0% for repeatability and intermediate precision.Ensures the method is reliable and reproducible.[12]

Method 2: The Investigator - HILIC-Q-TOF-MS for Impurity Identification

To ensure no impurities are co-eluting with the main API peak in the reversed-phase method, an orthogonal separation technique is essential.[7] Hydrophilic Interaction Liquid Chromatography (HILIC) provides an alternative selectivity by separating compounds based on their polarity in a reverse order to RP-HPLC. It is particularly effective for more polar impurities that may be poorly retained in reversed-phase systems.[8]

Coupling this separation with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides a powerful tool for impurity identification. Q-TOF MS offers high-resolution, accurate mass measurements, which allow for the determination of elemental compositions for both the parent ion and its fragments, leading to high-confidence structural elucidation.[13][14][15]

Causality of Experimental Choices
  • Why HILIC? It provides a truly orthogonal separation mechanism to reversed-phase, based on analyte partitioning into an adsorbed water layer on a polar stationary phase. This is ideal for trapping and separating any polar impurities not well-resolved by the RP method.

  • Why Q-TOF MS? Its sub-ppm mass accuracy is critical for generating highly specific elemental compositions.[13] The ability to perform MS/MS fragmentation provides structural information that is crucial for identifying unknown impurities without the need for synthesizing reference standards.[15][16] This is a key requirement for regulatory submissions concerning any impurity found above the identification threshold.[3][5]

Experimental Protocol: HILIC-Q-TOF-MS
  • Instrumentation: A UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH 3.0.

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water (v/v), pH 3.0.

  • Gradient Elution:

    • 0-1 min: 1% B

    • 1-8 min: 1% to 50% B

    • 8-10 min: 50% B

    • 10-10.1 min: 50% to 1% B

    • 10.1-15 min: 1% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Scan Range: 50 - 1000 m/z

    • Source Temp: 120 °C

    • Capillary Voltage: 3.0 kV

    • Acquisition Mode: MS^E (a data-independent acquisition mode that collects precursor and fragment ion data simultaneously).

Data Presentation: Comparative Performance
FeatureRP-UPLC-UVHILIC-Q-TOF-MSAdvantage of Orthogonal Approach
Separation Principle Hydrophobic InteractionHydrophilic PartitioningComplementary selectivity resolves impurities missed by a single method.
Primary Use Quantitative PurityIdentification & Structure ElucidationProvides both accurate quantity and confident identity of impurities.
Detection UV AbsorbanceMass-to-Charge RatioMS is a universal detection method and provides molecular weight information.[11]
Sensitivity High (ng level)Very High (pg level)Enhanced ability to detect and identify trace-level impurities.
Specificity Based on retention time and UV spectrum.Based on accurate mass and fragmentation pattern.Mass data provides near-unequivocal identification.

Visualizing the Orthogonal Workflow

An effective purity assessment strategy integrates these orthogonal methods in a logical sequence. The RP-UPLC method serves as the primary screen for release and stability testing, while the HILIC-MS method is employed for impurity characterization and to validate the specificity of the primary method.

Orthogonal_Workflow cluster_quant Quantitative Analysis cluster_ident Impurity Identification Quant RP-UPLC-UV Method Purity Purity ≥ 99.5%? Quant->Purity Calculate Area % Release Release Batch Purity->Release Yes Ident HILIC-Q-TOF-MS Method Purity->Ident No / New Impurity Detected Struct Structure Elucidation Ident->Struct Accurate Mass & MS/MS Report Generate Impurity Profile Report Struct->Report Report->Quant Update Primary Method with New Impurity Data

Caption: Integrated workflow for quantitative and investigative purity analysis.

The Special Case of Chirality

For many quinolinol derivatives, chirality is a critical quality attribute, as enantiomers can have different pharmacological and toxicological profiles.[17][18] The target molecule, 2-phenyl-4-quinolinol, possesses a chiral center. Therefore, in addition to the achiral purity assessment, a dedicated chiral separation method is mandatory. This represents a third, crucial orthogonal approach.

A common technique is HPLC using a Chiral Stationary Phase (CSP), such as one based on derivatized cellulose or amylose.[19][20] The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.[20]

Chiral_Separation cluster_input cluster_process Chiral HPLC cluster_output Racemate Racemic API (R)-enantiomer (S)-enantiomer CSP Chiral Stationary Phase (CSP) Racemate->CSP Differential Interaction Separated Separated Peaks (S)-enantiomer (R)-enantiomer CSP->Separated

Caption: Principle of enantiomeric separation by Chiral HPLC.

Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic mixture of n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Acceptance Criteria: Undesired enantiomer < 0.1%.

Conclusion and Recommendations

A robust, multi-faceted approach is non-negotiable for ensuring the purity of 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-. Relying solely on a single reversed-phase UPLC method, while excellent for routine quantification, is insufficient to guarantee the detection of all potential impurities.

This guide strongly advocates for a dual, orthogonal liquid chromatography strategy:

  • Primary Method: A validated, stability-indicating RP-UPLC-UV method for routine quality control, release, and stability testing.

  • Secondary (Orthogonal) Method: A HILIC-Q-TOF-MS method to be used during method development and validation to confirm the specificity of the primary method and to identify any unknown impurities that arise.

Furthermore, a dedicated chiral HPLC method must be implemented to control enantiomeric purity. This comprehensive, three-pronged strategy creates a self-validating system that ensures the quality, safety, and regulatory compliance of the API throughout its lifecycle.

References

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available from: [Link]

  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. Available from: [Link]

  • Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis. Available from: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available from: [Link]

  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Available from: [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • Validation Methods for Quantification of API in Finished Pharmaceutical Products: Relationship between Accuracy and Precision. Available from: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]

  • A Review on Impurity Profiling Using Q-TOF & Orbital Trap Mass Spectroscopy. Available from: [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available from: [Link]

  • Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Available from: [Link]

  • Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Orthogonal HPLC methods. Available from: [Link]

  • Orthogonal method in pharmaceutical product analysis. Available from: [Link]

  • Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • Analytical Method Validation for Quantification of Active Pharmaceutical Ingredients (APIs): A Comparative Study of HPLC and UV-Spectrophotometry. Available from: [Link]

  • Learn how to conduct structural analysis of impurities in pharmaceuticals. Available from: [Link]

  • Two-Dimensional HPLC in Pharmaceutical Analysis. Available from: [Link]

  • Orthogonal HPLC Methods for Quantitating Related Substances and Degradation Products of Pramlintide. Available from: [Link]

  • Active Pharmaceutical Ingredient (API Testing) and Excipient Testing. Available from: [Link]

  • UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. Available from: [Link]

  • Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

  • Update on chiral recognition mechanisms in separation science. Available from: [Link]

  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Available from: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link]

  • UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]

  • High-resolution mass spectrometry for impurity profiling. Available from: [Link]

  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. Available from: [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Available from: [Link]

  • Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Available from: [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Available from: [Link]

Sources

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